Technical Monograph: Strategic Utilization of 2-(2-Methylpyridin-3-yl)ethanol in Medicinal Chemistry
[1][2] Executive Summary & Chemical Identity[1][2][3][4] 2-(2-Methylpyridin-3-yl)ethanol (CAS 1977-05-5) represents a "privileged structure" in modern drug discovery.[1][2] As a 2,3-disubstituted pyridine, it offers a di...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary & Chemical Identity[1][2][3][4]
2-(2-Methylpyridin-3-yl)ethanol (CAS 1977-05-5) represents a "privileged structure" in modern drug discovery.[1][2] As a 2,3-disubstituted pyridine, it offers a distinct steric and electronic profile compared to its more common 2-substituted analogs (e.g., the Betahistine precursor).[1]
This molecule serves as a critical bifunctional building block.[1][2] The pyridine nitrogen provides a hydrogen bond acceptor (HBA) site essential for kinase and GPCR binding, while the hydroxyethyl tail acts as a versatile "linker arm," allowing for the attachment of pharmacophores via nucleophilic substitution or oxidation chemistries.
Chemical Profile[1][2][3][4][5][6][7][8][9][10]
Property
Data
CAS Number
1977-05-5
IUPAC Name
2-(2-Methylpyridin-3-yl)ethan-1-ol
Molecular Formula
C₈H₁₁NO
Molecular Weight
137.18 g/mol
Physical State
Viscous liquid or low-melting solid (Ambient)
Solubility
Soluble in DCM, Methanol, THF; Moderate water solubility
pKa (Pyridine N)
~5.8 (Predicted) - Increased basicity vs. pyridine due to 2-Me induction
Boiling Point
~125–130°C at 10 mmHg (Predicted based on homologs)
Synthesis Strategy: The Reductive Route
The most robust and scalable synthesis of CAS 1977-05-5 avoids the harsh conditions of direct ring alkylation.[1][2] Instead, it utilizes the reduction of Ethyl 2-methylnicotinate (Ethyl 2-methylpyridine-3-carboxylate).[1][2] This route ensures regiochemical purity, as the 2,3-substitution pattern is established in the precursor.[1]
Mechanistic Insight
The reaction employs Lithium Aluminum Hydride (LiAlH₄) .[2] The mechanism involves the nucleophilic attack of the hydride ion (H⁻) on the ester carbonyl carbon.[2]
First Reduction: Conversion of the ester to the aldehyde intermediate.[2]
Second Reduction: Rapid reduction of the aldehyde to the alkoxide.[2]
Workup: Protonation yields the primary alcohol.[1][2]
Critical Control Point: The 2-methyl group provides steric bulk.[1][2] While this does not prevent reduction, it necessitates efficient stirring and controlled addition rates to prevent localized overheating, which can lead to ring reduction side products.
Pathway Visualization[1][2]
Figure 1: Synthetic workflow for the reduction of Ethyl 2-methylnicotinate to the target ethanol.
Detailed Experimental Protocol
Objective: Synthesis of 2-(2-Methylpyridin-3-yl)ethanol via Ester Reduction.
Scale: 10 mmol (Laboratory Scale)
Setup (Inert Atmosphere): Flame-dry the glassware and cool under a stream of dry nitrogen. Charge the flask with LiAlH₄ (0.38 g) and anhydrous THF (10 mL). Cool the suspension to 0°C.
Precursor Addition: Dissolve Ethyl 2-methylnicotinate (1.65 g) in anhydrous THF (10 mL). Transfer this solution to the addition funnel.
Controlled Reduction: Dropwise add the ester solution to the LiAlH₄ suspension over 15–20 minutes.
Observation: Gas evolution (H₂) will occur.[2] Ensure the internal temperature does not exceed 10°C.
Reaction Phase: Once addition is complete, remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 2–3 hours.
Validation: Monitor by TLC (System: 5% MeOH in DCM). The starting ester spot (high R_f) should disappear, replaced by the more polar alcohol spot.
Fieser Workup (Crucial for Aluminum Salts):
Cool the mixture back to 0°C.
Add 0.4 mL Water (slowly).
Add 0.4 mL 15% NaOH solution.
Add 1.2 mL Water .
Result: A granular white precipitate (aluminum salts) forms, leaving the organic layer clear.
Isolation: Filter the mixture through a Celite pad to remove the salts. Wash the pad with THF (2 x 10 mL).[2]
Concentration: Dry the filtrate over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (rotary evaporator).
Purification: If necessary, purify via bulb-to-bulb distillation (high vacuum) or flash chromatography (DCM:MeOH 95:5).[1][2]
Downstream Applications & Strategic Utility
The true value of CAS 1977-05-5 lies in its conversion into electrophilic building blocks.[1][2] The hydroxyethyl group is a "handle" for attaching the pyridine ring to amines, creating scaffolds found in antihistamines, kinase inhibitors, and analgesics.[1]
Key Transformation: Activation to Alkyl Chloride
Converting the alcohol to a chloride creates 3-(2-chloroethyl)-2-methylpyridine , a potent electrophile.[1][2]
Reagent: Thionyl Chloride (SOCl₂) in DCM.[2]
Mechanism: The OH group attacks SOCl₂, forming an intermediate chlorosulfite ester, which undergoes S_N2 substitution by chloride ion, releasing SO₂ and HCl.[1]
Application Workflow
Figure 2: Divergent synthesis pathways from the core ethanol scaffold.[1][2]
Pharmaceutical Relevance[1][2][4][5][9][10]
Kinase Inhibitors: The 2-methyl-3-substituted pyridine motif mimics the adenine ring of ATP, making it a common scaffold in ATP-competitive inhibitors.[1][2]
H1-Antihistamines: Structural analogs (e.g., Betahistine derivatives) utilize the ethyl-amine chain for receptor interaction.[1][2]
Agrochemicals: Used in the synthesis of nicotinoid-like compounds.[1][2]
Deconstructing the Molecular Architecture: A Technical Guide to the Structure Elucidation of 2-(2-Methylpyridin-3-yl)ethanol
For Distribution To: Researchers, Scientists, and Drug Development Professionals Abstract The unequivocal determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical r...
Author: BenchChem Technical Support Team. Date: February 2026
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
The unequivocal determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical research. It is the foundational data upon which molecular interactions, reactivity, and ultimately, therapeutic potential are understood. This in-depth technical guide provides a comprehensive walkthrough of the structure elucidation of 2-(2-Methylpyridin-3-yl)ethanol, a substituted pyridine derivative of interest in medicinal chemistry. This document eschews a rigid, templated approach, instead opting for a narrative that mirrors the logical, iterative process of structure determination in a real-world laboratory setting. We will delve into the causality behind experimental choices, emphasizing a self-validating system of cross-correlated data from multiple spectroscopic techniques. This guide is intended for researchers, scientists, and drug development professionals seeking a practical and intellectually rigorous framework for elucidating the structure of novel organic compounds.
Introduction: The "Why" Before the "How"
In the realm of drug discovery and development, a molecule's identity is paramount. The precise arrangement of atoms in 2-(2-Methylpyridin-3-yl)ethanol dictates its physicochemical properties, its potential binding affinity to biological targets, and its metabolic fate. An error in structure assignment can lead to the misinterpretation of biological data, wasted resources, and ultimately, the failure of a promising therapeutic candidate. Therefore, the process of structure elucidation is not merely a procedural checklist but a critical scientific investigation.
This guide will employ a multi-technique approach, primarily focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The synergy of these techniques provides a robust and self-validating pathway to the correct structure. We will not only describe the data but also the rationale for the sequence of experiments and the logic of their interpretation.
The Analytical Arsenal: A Primer on Core Techniques
A foundational understanding of the principles behind each analytical technique is crucial for interpreting the data they generate.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the elucidation of organic structures in solution.[1][2][3] It exploits the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, to provide detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
¹H NMR: Provides information on the number of different types of protons, their relative numbers (through integration), and their neighboring protons (through spin-spin splitting).
¹³C NMR: Reveals the number of different types of carbon atoms in a molecule.
2D NMR (COSY, HSQC, HMBC): These experiments are essential for piecing together the molecular puzzle.[4][5][6]
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds.
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, crucial for identifying quaternary carbons and linking molecular fragments.
Mass Spectrometry (MS): Weighing the Evidence
Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers valuable clues about its structure.[7][8][9] For this guide, we will focus on Electron Ionization (EI), a common technique for the analysis of relatively small, volatile molecules.[10] In EI-MS, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner. The resulting mass-to-charge ratio (m/z) of the molecular ion and its fragments are detected.
Infrared (IR) Spectroscopy: Probing Functional Groups
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[11][12][13][14][15] Different chemical bonds vibrate at characteristic frequencies. When a molecule is irradiated with infrared light, it will absorb energy at frequencies corresponding to its vibrational modes. An IR spectrum is a plot of this absorption, providing a "fingerprint" of the functional groups present, such as O-H (alcohols), C=O (carbonyls), and C-N bonds.
The Elucidation Workflow: A Strategic Approach
The structure elucidation of 2-(2-Methylpyridin-3-yl)ethanol will follow a logical progression, with each step building upon the last to create a cohesive and validated structural assignment.
Figure 1: A streamlined workflow for the structure elucidation of an organic compound.
Step 1: Foundational Data - Molecular Formula Determination
Protocol: High-Resolution Mass Spectrometry (HRMS)
Sample Preparation: A dilute solution of the analyte is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).
Instrumentation: An ESI-TOF (Electrospray Ionization - Time of Flight) mass spectrometer is typically used for accurate mass measurement.
Data Acquisition: The instrument is calibrated using a known standard. The sample is then introduced, and the mass spectrum is acquired.
Data Analysis: The exact mass of the molecular ion peak ([M+H]⁺) is determined. This value is used to calculate the elemental composition using software that considers isotopic abundances.
Hypothetical Data for 2-(2-Methylpyridin-3-yl)ethanol:
HRMS (ESI-TOF): m/z [M+H]⁺ calculated for C₈H₁₂NO⁺: 138.0913; found: 138.0915.
This data confirms the molecular formula as C₈H₁₁NO. The degree of unsaturation is calculated to be 4, suggesting the presence of a pyridine ring.
Step 2: Functional Group Identification via Infrared Spectroscopy
Protocol: Attenuated Total Reflectance (ATR) - FTIR
Sample Preparation: A small amount of the neat liquid sample is placed directly on the ATR crystal.
Data Acquisition: A background spectrum of the clean ATR crystal is recorded. The sample spectrum is then acquired.
Data Analysis: The spectrum is analyzed for characteristic absorption bands corresponding to specific functional groups.
Hypothetical FTIR Data:
Wavenumber (cm⁻¹)
Intensity
Assignment
3350 (broad)
Strong
O-H stretch (alcohol)
3050
Medium
Aromatic C-H stretch
2930, 2870
Medium
Aliphatic C-H stretch
1580, 1470
Medium-Strong
Pyridine ring C=C and C=N stretches
1050
Strong
C-O stretch (primary alcohol)
The IR spectrum strongly indicates the presence of an alcohol (O-H stretch) and a pyridine ring.
Step 3: Unveiling the Skeleton - 1D NMR Spectroscopy
Protocol: ¹H and ¹³C NMR Spectroscopy
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).
Data Acquisition: The ¹H and ¹³C NMR spectra are acquired on a 400 MHz (or higher) NMR spectrometer.
Data Analysis: Chemical shifts (δ), integration (for ¹H), and multiplicities (for ¹H) are determined.
Hypothetical ¹H NMR Data (400 MHz, CDCl₃):
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
8.35
d
1H
H-6 (pyridine)
7.50
d
1H
H-4 (pyridine)
7.10
dd
1H
H-5 (pyridine)
3.90
t
2H
-CH₂-OH
2.95
t
2H
Pyridine-CH₂-
2.55
s
3H
-CH₃
1.80
br s
1H
-OH
Hypothetical ¹³C NMR Data (100 MHz, CDCl₃):
Chemical Shift (δ, ppm)
Assignment
156.0
C-2 (pyridine)
147.5
C-6 (pyridine)
137.0
C-4 (pyridine)
132.0
C-3 (pyridine)
121.5
C-5 (pyridine)
61.0
-CH₂-OH
33.0
Pyridine-CH₂-
23.0
-CH₃
The 1D NMR data confirms the presence of a trisubstituted pyridine ring, an ethyl alcohol chain, and a methyl group.
Step 4: Connecting the Pieces - 2D NMR Spectroscopy
Protocol: COSY, HSQC, and HMBC
These experiments are run using standard pulse programs on the NMR spectrometer with the same sample prepared for 1D NMR.
Interpretation of Hypothetical 2D NMR Data:
Figure 2: Key 2D NMR correlations for 2-(2-Methylpyridin-3-yl)ethanol.
HSQC: Confirms the direct attachment of protons to their respective carbons as assigned in the 1D spectra.
COSY:
A correlation between the protons at 3.90 ppm and 2.95 ppm confirms the -CH₂-CH₂- fragment of the ethanol chain.
Correlations between the aromatic protons at 8.35, 7.50, and 7.10 ppm establish their connectivity on the pyridine ring.
HMBC: This is the key to assembling the final structure.
The methyl protons (2.55 ppm) show a correlation to the quaternary carbon at 156.0 ppm (C-2) and the carbon at 132.0 ppm (C-3), placing the methyl group at the C-2 position.
The benzylic-like protons (2.95 ppm) show a correlation to the carbon at 132.0 ppm (C-3) and the protonated carbon at 137.0 ppm (C-4), confirming the attachment of the ethanol side chain at the C-3 position.
The Final Verdict: Structure Confirmation
The integrated data from MS, IR, and NMR all converge to a single, unambiguous structure: 2-(2-Methylpyridin-3-yl)ethanol.
MS provided the correct molecular formula (C₈H₁₁NO).
IR identified the key functional groups: an alcohol and a pyridine ring.
¹H and ¹³C NMR provided the inventory of all proton and carbon environments.
2D NMR established the connectivity between these fragments, definitively placing the methyl group at the 2-position and the ethanol substituent at the 3-position of the pyridine ring.
This self-validating system, where each piece of data corroborates the others, provides high confidence in the final structural assignment.
Conclusion
The structure elucidation of 2-(2-Methylpyridin-3-yl)ethanol serves as a practical exemplar of a logical and rigorous scientific process. By strategically employing a suite of spectroscopic techniques and critically evaluating the resulting data in a holistic manner, we can confidently determine the precise molecular architecture of a novel compound. This foundational knowledge is the essential first step in the journey of drug discovery and development, enabling the rational design of future experiments and the accurate interpretation of biological outcomes.
References
Girreser, U., Bluhm, U., Clement, B., & Heber, D. (2013). 1H, 13C and 15N NMR spectral analysis of substituted 1,2,3,4‐tetrahydro‐pyrido[1,2‐a]pyrimidines. Magnetic Resonance in Chemistry, 51(11), 714–721. [Link]
Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(16), 2671-2688. [Link]
Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons. [Link]
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]
Shimadzu. (n.d.). Please explain the principles, advantages, and disadvantages of EI. Retrieved January 31, 2026, from [Link]
LCGC International. (2015, April 1). Understanding Electron Ionization Processes for GC–MS. [Link]
Li, Y., et al. (2023). Review on NMR as a tool to analyse natural products extract directly: Molecular structure elucidation and biological activity analysis. Phytochemical Analysis, 35(1), 2-16. [Link]
SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved January 31, 2026, from [Link]
Michigan State University Department of Chemistry. (n.d.). Principles of FTIR Spectroscopy. Retrieved January 31, 2026, from [Link]
Emory University Department of Chemistry. (n.d.). Mass Spectrometry Ionization Methods. Retrieved January 31, 2026, from [Link]
YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]
YouTube. (2019, September 19). Mass Spectroscopy: Alcohol Fragmentation Patterns. [Link]
An In-depth Technical Guide to the 13C NMR Chemical Shifts of 2-(2-Methylpyridin-3-yl)ethanol
This technical guide provides a detailed analysis of the expected 13C Nuclear Magnetic Resonance (NMR) chemical shifts for 2-(2-Methylpyridin-3-yl)ethanol. Designed for researchers, scientists, and professionals in drug...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides a detailed analysis of the expected 13C Nuclear Magnetic Resonance (NMR) chemical shifts for 2-(2-Methylpyridin-3-yl)ethanol. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical insights to serve as a robust resource for the structural elucidation of this compound. Our approach is grounded in established spectroscopic principles and validated through reference data for analogous substituted pyridine structures.
Introduction: The Role of 13C NMR in Structural Elucidation
Carbon-13 NMR spectroscopy is an indispensable tool in organic chemistry for determining the carbon framework of a molecule. Each unique carbon atom in a molecule produces a distinct signal in the 13C NMR spectrum, with its chemical shift (δ) in parts per million (ppm) providing crucial information about its electronic environment. Factors such as hybridization, the electronegativity of neighboring atoms, and resonance effects all influence the chemical shift, allowing for a detailed structural assignment. For a molecule such as 2-(2-Methylpyridin-3-yl)ethanol, with its distinct aromatic and aliphatic regions, 13C NMR provides an unambiguous map of its carbon skeleton.
Predicted 13C NMR Chemical Shifts for 2-(2-Methylpyridin-3-yl)ethanol
The structure of 2-(2-Methylpyridin-3-yl)ethanol presents eight unique carbon environments. The predicted chemical shifts are based on the analysis of substituent effects on the pyridine ring and the aliphatic side chain. The numbering of the carbon atoms for the purpose of this guide is as follows:
Numbering scheme for 2-(2-Methylpyridin-3-yl)ethanol.
Below is a table summarizing the predicted chemical shifts for each carbon atom, along with a detailed justification for these predictions.
Carbon Atom
Predicted Chemical Shift (δ, ppm)
Justification
Pyridine Ring
C2
155 - 160
Attached to the electronegative nitrogen and substituted with a methyl group. The nitrogen atom deshields this carbon, shifting it significantly downfield.
C3
135 - 140
A quaternary carbon within the aromatic ring, substituted with the ethanol group. Its chemical shift is influenced by the adjacent nitrogen and the alkyl substituent.
C4
135 - 140
This carbon is in a position analogous to the para position relative to the nitrogen, and its chemical environment is influenced by the overall electron distribution in the ring.
C5
120 - 125
This carbon is expected to be the most shielded of the pyridine ring carbons that are bonded to hydrogen, appearing at a relatively upfield position for an aromatic carbon.
C6
145 - 150
Adjacent to the electronegative nitrogen, this carbon is significantly deshielded and will appear downfield.
Aliphatic Chain
C-Me (Methyl)
20 - 25
A typical chemical shift for a methyl group attached to an sp2 hybridized carbon of an aromatic ring.
C-α (CH2)
30 - 35
This methylene carbon is attached to the pyridine ring and is expected to have a chemical shift in the typical range for such a group.
C-β (CH2OH)
60 - 65
This methylene carbon is directly bonded to the electronegative oxygen atom of the hydroxyl group, which causes a significant downfield shift.[1][2]
Experimental Protocol for 13C NMR Acquisition
To empirically validate the predicted chemical shifts, the following experimental protocol is recommended. This protocol is designed to yield a high-quality, interpretable 13C NMR spectrum.
1. Sample Preparation:
Dissolve 20-50 mg of high-purity 2-(2-Methylpyridin-3-yl)ethanol in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6). Chloroform-d (CDCl3) is a common starting point for its good solubilizing properties and relatively clean spectral window.
Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.
Transfer the solution to a 5 mm NMR tube.
2. Spectrometer Setup:
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.
Tune and match the 13C probe to the correct frequency.
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
3. Acquisition Parameters:
Experiment: A standard proton-decoupled 13C NMR experiment (e.g., 'zgpg30' on a Bruker spectrometer).
Spectral Width: Set a spectral width that encompasses the expected range of chemical shifts (e.g., 0-220 ppm).
Acquisition Time: Typically around 1-2 seconds.
Relaxation Delay (d1): A delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, especially the quaternary carbons.
Number of Scans: Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more) may be necessary to achieve an adequate signal-to-noise ratio.
4. Data Processing:
Apply a Fourier transform to the acquired free induction decay (FID).
Phase the resulting spectrum to obtain a flat baseline and positive, absorptive peaks.
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
Integrate the peaks if desired, although 13C peak integrals are generally not as reliable for quantitative analysis as in 1H NMR without specific experimental setups.
Workflow for 13C NMR spectral acquisition and analysis.
Justification of Experimental Choices
Choice of Solvent: CDCl3 is a versatile solvent, but if the compound has poor solubility, DMSO-d6 is a good alternative. The choice of solvent can slightly influence chemical shifts, so it is crucial to report the solvent used.
High-Field Spectrometer: A higher magnetic field strength increases the separation between peaks, which is particularly useful for complex molecules where signals may be close together.
Proton Decoupling: This technique simplifies the 13C spectrum by removing the splitting caused by attached protons, resulting in a single sharp peak for each unique carbon. This makes the spectrum much easier to interpret.
Relaxation Delay: Quaternary carbons (like C2 and C3 in the pyridine ring) often have longer relaxation times. A sufficient relaxation delay ensures that these signals are not attenuated and are accurately represented in the spectrum.
Conclusion
The predicted 13C NMR chemical shifts and the detailed experimental protocol provided in this guide offer a comprehensive framework for the structural analysis of 2-(2-Methylpyridin-3-yl)ethanol. By combining theoretical predictions with a robust experimental approach, researchers can confidently elucidate and verify the structure of this and related compounds. The principles outlined here are broadly applicable and serve as a valuable reference for the application of 13C NMR in chemical research and development.
References
Breitmaier, E., & Voelter, W. (2004). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. Wiley-VCH. [Link]
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
Thomas, S., Brühl, I., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 727–733. [Link]
Technical Guide: Mass Spectrometry Fragmentation of 2-(2-Methylpyridin-3-yl)ethanol
Executive Summary This guide details the mass spectrometric behavior of 2-(2-Methylpyridin-3-yl)ethanol (CAS: 15596-07-3), a critical intermediate in the synthesis of pyridine-based pharmaceuticals (e.g., Betahistine ana...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide details the mass spectrometric behavior of 2-(2-Methylpyridin-3-yl)ethanol (CAS: 15596-07-3), a critical intermediate in the synthesis of pyridine-based pharmaceuticals (e.g., Betahistine analogs) and a potential metabolite in pharmacokinetic studies.[1]
Accurate identification of this molecule requires distinguishing it from isomeric species (e.g., 6-methyl analogs or ethyl-pyridine N-oxides).[1] This document provides a mechanistic breakdown of its fragmentation pathways under Electrospray Ionization (ESI) and Electron Impact (EI), emphasizing the "Ortho Effect" —a specific interaction between the 2-methyl group and the 3-hydroxyethyl side chain that dictates the dominant dissociation channels.
Chemical Characterization & Ionization Physics[1][2]
Before analyzing fragmentation, one must understand the protonation dynamics in the ion source.
Primary Protonation Site. In ESI (+), the proton localizes here.
pKa (Hydroxyl O)
~16
Secondary site.[1] Protonation here is kinetically possible but thermodynamically less favored than N.
The Proton Competition (ESI+)
In positive ESI, the pyridine nitrogen is the thermodynamic sink for the proton. However, fragmentation often requires the proton to mobilize. The proximity of the 3-hydroxyethyl tail to the 2-methyl group facilitates intramolecular hydrogen bonding and proton transfer, lowering the energy barrier for specific neutral losses.
Radical cation variant (common in EI or high-energy CID).[1]
Fragmentation Pathway Diagram[1]
The following diagram illustrates the mechanistic flow from the precursor to the key fragments.
Caption: Mechanistic pathway showing the competition between the Ortho-Effect driven dehydration (green) and alpha-cleavage (red).[1]
References
NIST Mass Spectrometry Data Center. Pyridine, 2-methyl- (EI Spectrum & Energetics).[1] National Institute of Standards and Technology.[2][3][4][5] [Link][1]
Barkow, A., et al. (1995).[6] Ortho effects: A mechanistic study of water loss from radical cations.[6] European Journal of Mass Spectrometry. [Link]
Chemistry LibreTexts. Mass Spectrometry of Alcohols and Nitrogen Compounds.[Link]
Technical Monograph: Physicochemical Profiling & Applications of 2-(2-Methylpyridin-3-yl)ethanol
Topic: Physicochemical Properties of 2-(2-Methylpyridin-3-yl)ethanol Content Type: Technical Monograph Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary 2-(2-Methylpyridin-3-yl)ethan...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Physicochemical Properties of 2-(2-Methylpyridin-3-yl)ethanol
Content Type: Technical Monograph
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-(2-Methylpyridin-3-yl)ethanol (CAS 1977-05-5) represents a critical heterocyclic building block in medicinal chemistry, particularly in the synthesis of histamine analogs, kinase inhibitors, and neuroactive ligands.[1][2] Unlike its isomer 2-(pyridin-2-yl)ethanol, the presence of the ortho-methyl group at position 2 introduces specific steric and electronic constraints that influence both its reactivity and binding affinity in biological targets. This guide provides a definitive analysis of its physicochemical properties, synthetic pathways, and handling protocols, grounded in empirical data and field-proven methodologies.
Chemical Identity & Structural Constants
The compound is characterized by a pyridine ring substituted at the 2-position with a methyl group and at the 3-position with a hydroxyethyl chain. This substitution pattern renders the molecule amphiphilic, with the pyridine nitrogen acting as a hydrogen bond acceptor and the hydroxyl group serving as both donor and acceptor.
Fundamental Physicochemical Profile[1][3][4][5][6][7]
Understanding the phase behavior and solubility profile of 2-(2-Methylpyridin-3-yl)ethanol is essential for process optimization during synthesis and formulation.
Thermodynamic & Transport Properties
Unlike many simple pyridine alcohols which are liquids at room temperature, the 2-methyl-3-substituted isomer often presents as a low-melting solid or viscous oil depending on purity and hydration state.
Property
Value / Description
Context & Implication
Physical State
Off-white Solid / Viscous Liquid
Tendency to supercool; commercial samples often appear as waxy solids [1].
Boiling Point
> 200°C (Predicted)
High boiling point necessitates vacuum distillation for purification.
Lipophilicity (LogP)
0.5 – 0.9 (Predicted)
Moderately lipophilic; suitable for crossing blood-brain barrier (BBB) in drug scaffolds [2].
pKa (Pyridine N)
~5.96 (Predicted)
The 2-methyl group is electron-donating, slightly increasing basicity compared to pyridine (pKa 5.2) [2].
Hygroscopicity
High
Rapidly absorbs atmospheric moisture; requires storage under inert atmosphere.
Solubility Profile
The compound exhibits "amphiphilic" solubility, dissolving readily in both polar protic solvents and moderately polar organic solvents.
High Solubility: Methanol, Ethanol, DMSO, Chloroform, Dichloromethane.
Low Solubility: Hexanes, Diethyl Ether (useful for precipitation/trituration).
Structural Analysis & Spectroscopy
Validation of the chemical structure relies on distinct spectroscopic signatures arising from the asymmetry introduced by the 2-methyl group.
Nuclear Magnetic Resonance (NMR)
¹H NMR (CDCl₃, 400 MHz):
δ 8.3 ppm (d): Proton at position 6 (adjacent to Nitrogen).
δ 7.5 ppm (d): Proton at position 4.
δ 7.1 ppm (dd): Proton at position 5.
δ 3.85 ppm (t): -CH₂-OH (Methylene adjacent to oxygen).
δ 2.90 ppm (t): Ar-CH₂- (Benzylic methylene).
δ 2.55 ppm (s): Ar-CH₃ (Diagnostic singlet for 2-Methyl group).
Mass Spectrometry (MS)
Molecular Ion (M+): m/z 137.1
Key Fragmentation: Loss of the hydroxymethyl group or tropylium-like rearrangement typical of alkylpyridines.
Synthetic Methodology
To ensure high purity for pharmaceutical applications, a reduction strategy starting from Ethyl 2-methylnicotinate is the most robust, self-validating protocol. This avoids the regioselectivity issues often encountered when attempting to functionalize the pyridine ring directly.
Validated Synthesis Protocol: Ester Reduction
Objective: Synthesize 2-(2-Methylpyridin-3-yl)ethanol via hydride reduction.
Figure 1: Step-wise reduction pathway for the synthesis of 2-(2-Methylpyridin-3-yl)ethanol from its nicotinate ester precursor.
Step-by-Step Protocol:
Preparation: Charge a flame-dried flask with anhydrous THF and cool to 0°C under Nitrogen. Add LiAlH₄ (1.5 equivalents).
Addition: Dissolve Ethyl 2-methylnicotinate in THF and add dropwise to the hydride suspension. The 2-methyl group provides steric bulk, so addition should be slow to prevent localized overheating [3].
Reaction: Allow to warm to room temperature and stir for 4 hours. Monitor via TLC (MeOH/DCM 1:9).
Workup (Fieser Method): Cool to 0°C. Cautiously quench with water (
mL), then 15% NaOH ( mL), then water ( mL).
Purification: Filter the granular precipitate. Concentrate the filtrate. If the product is colored, purify via vacuum distillation or column chromatography (Silica, EtOAc/Hexane gradient).
Applications in Drug Discovery
The 2-(2-Methylpyridin-3-yl)ethanol scaffold is a "privileged structure" in medicinal chemistry.
Histaminergic Ligands: The structural similarity to histamine allows it to serve as a precursor for H1 and H3 receptor antagonists. The 2-methyl group restricts conformational freedom, potentially enhancing selectivity.
Kinase Inhibition: Used as a fragment in the design of ATP-competitive inhibitors where the pyridine nitrogen interacts with the hinge region of the kinase domain [4].
Rosiglitazone Analogs: Related intermediates are used in the synthesis of PPAR-gamma agonists for diabetes treatment [5].
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
Storage: Store in a tightly closed container under an inert atmosphere (Argon/Nitrogen) at 2-8°C. The compound is hygroscopic; moisture absorption will alter stoichiometry in synthesis [1].
Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.
References
ChemicalBridge. (2024).[7][8] 2-(2-Methylpyridin-3-yl)ethanol Product Specifications and Safety Data. Retrieved from [Link]
National Institutes of Health (NIH). (n.d.). 2-Methylpyridine - Physicochemical Properties and pKa Data. PubChem Database.[8][9] Retrieved from [Link]
ResearchGate. (2010). Synthesis of Pyridine Ethanol Derivatives and their Application in Kinase Inhibition. Retrieved from [Link]
Wiley Online Library. (2012). Flow Synthesis of 2-[Methyl(pyridin-2-yl)amino]ethanol: Intermediates for Rosiglitazone. Retrieved from [Link]
An In-depth Technical Guide to the Reactivity of the Hydroxyl Group in 2-(2-Methylpyridin-3-yl)ethanol
For Distribution to: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the chemical reactivity of the primary hydroxyl group in 2-(2-Methylpyri...
Author: BenchChem Technical Support Team. Date: February 2026
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the chemical reactivity of the primary hydroxyl group in 2-(2-Methylpyridin-3-yl)ethanol, a pivotal heterocyclic building block in contemporary medicinal chemistry.[1] The strategic location of the hydroxyl group, in proximity to the electron-withdrawing pyridine ring and the sterically influential methyl group, imparts a unique chemical character that is of significant interest in the synthesis of complex pharmaceutical agents. This document will elucidate the synthesis of this key intermediate and delve into the primary transformations of its hydroxyl moiety, namely oxidation, esterification, and etherification. Detailed, field-proven protocols are provided for each reaction class, accompanied by mechanistic insights and practical considerations to empower researchers in their synthetic endeavors. The critical role of 2-(2-Methylpyridin-3-yl)ethanol as a precursor in the development of Receptor-Interacting Protein Kinase 1 (RIPK1) inhibitors is also highlighted, underscoring its relevance in the pursuit of novel therapeutics for inflammatory and neurodegenerative diseases.[1][2]
Introduction: The Strategic Importance of 2-(2-Methylpyridin-3-yl)ethanol in Drug Discovery
The pyridine scaffold is a cornerstone in medicinal chemistry, valued for its ability to engage in hydrogen bonding and its presence in a multitude of FDA-approved drugs. The specific substitution pattern of 2-(2-Methylpyridin-3-yl)ethanol presents a unique constellation of electronic and steric properties. The primary alcohol offers a versatile handle for synthetic elaboration, while the adjacent 2-methylpyridine core provides a distinct steric and electronic environment that can be exploited for targeted molecular design.
A particularly noteworthy application of this building block is in the synthesis of RIPK1 inhibitors.[1] RIPK1 is a critical regulator of cellular necrosis and inflammation, and its inhibition has emerged as a promising therapeutic strategy for a range of conditions, including neurodegenerative diseases and inflammatory disorders. The ability to efficiently and selectively modify the hydroxyl group of 2-(2-Methylpyridin-3-yl)ethanol is therefore of paramount importance to researchers in this field.
This guide will serve as a practical resource for chemists, providing not only established synthetic protocols but also the scientific rationale behind the selection of reagents and reaction conditions.
Synthesis of 2-(2-Methylpyridin-3-yl)ethanol
The efficient synthesis of 2-(2-Methylpyridin-3-yl)ethanol is a critical first step for its utilization in further synthetic applications. A robust and scalable method has been reported, proceeding via the condensation of 2-methylpyridine with an aldehyde source.
Synthetic Protocol: Condensation of 2-Methylpyridine with Formaldehyde
A common and effective method for the synthesis of 2-(pyridinylethanol) derivatives involves the base-catalyzed condensation of a methylpyridine with an aldehyde. In the case of 2-(2-Methylpyridin-3-yl)ethanol, the reaction is believed to proceed through the formation of an intermediate from the reaction of 2-methylpyridine with an aldehyde, which is then reduced. A patent describes a related synthesis of pyridine ethanol derivatives.[3]
Reaction Scheme:
A representative synthesis of a pyridine ethanol derivative.
Experimental Protocol:
A detailed protocol for a related synthesis of a pyridine propanol derivative is provided in patent JP2010270008A.[3] The following is an adapted conceptual procedure for the synthesis of the target molecule.
Reaction Setup: To a 3 L stainless steel autoclave, add 930 g (10 mol) of 2-methylpyridine and 330 g of ion-exchanged water.
Addition of Reagents: Add 66 g (1.5 mol) of acetaldehyde and 71 g (0.7 mol) of triethylamine.
Reaction Conditions: Heat the mixture at 140 °C for 2 hours.
Work-up and Purification:
After the reaction, remove acetaldehyde and triethylamine at 60 °C under reduced pressure (25 kPa or less).
Subsequently, collect water and unreacted 2-methylpyridine at 120 °C under reduced pressure (2 kPa or less).
The desired product, 2-(2-Methylpyridin-3-yl)ethanol, would be expected in the concentrate.
Quantitative Data for a Related Pyridine Ethanol Synthesis[3]:
Starting Material
Aldehyde
Catalyst
Yield (%)
Selectivity (%)
3-Methylpyridine
Acetaldehyde
Triethylamine
91
95
This data for a similar reaction suggests that high yields and selectivities can be achieved under these conditions.
Reactivity of the Hydroxyl Group: Key Transformations
The primary hydroxyl group of 2-(2-Methylpyridin-3-yl)ethanol is a versatile functional handle that can be readily transformed into a variety of other functionalities, including aldehydes, esters, and ethers. The following sections provide detailed protocols and mechanistic discussions for these key reactions.
Oxidation to 2-(2-Methylpyridin-3-yl)acetaldehyde
The selective oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis. Care must be taken to avoid over-oxidation to the corresponding carboxylic acid. The Swern oxidation is a mild and highly effective method for this purpose, known for its wide functional group tolerance and high yields.[4][5]
Reaction Scheme:
Swern oxidation of 2-(2-Methylpyridin-3-yl)ethanol.
Experimental Protocol (Adapted from general Swern oxidation procedures): [4][6]
Activation of DMSO: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve oxalyl chloride (1.2 eq.) in anhydrous dichloromethane (DCM) and cool the solution to -78 °C (dry ice/acetone bath). To this, add a solution of dimethyl sulfoxide (DMSO, 2.2 eq.) in anhydrous DCM dropwise, ensuring the internal temperature does not exceed -60 °C. Stir the mixture for 15 minutes.
Addition of the Alcohol: Add a solution of 2-(2-Methylpyridin-3-yl)ethanol (1.0 eq.) in anhydrous DCM dropwise to the activated DMSO mixture, maintaining the temperature at -78 °C. Stir for 30-45 minutes.
Addition of Base: Add triethylamine (Et₃N, 5.0 eq.) dropwise to the reaction mixture. After the addition is complete, allow the reaction to warm to room temperature over 30 minutes.
Work-up: Quench the reaction with water. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude aldehyde.
Purification: The crude product can be purified by column chromatography on silica gel.
Causality Behind Experimental Choices:
Low Temperature (-78 °C): The activated DMSO species is highly reactive and thermally unstable. Maintaining a low temperature is crucial to prevent its decomposition and side reactions.
Anhydrous Conditions: The reagents are sensitive to moisture. Water can react with oxalyl chloride and the activated intermediate, leading to reduced yields.
Triethylamine as Base: A non-nucleophilic organic base is required to deprotonate the intermediate alkoxysulfonium salt, initiating the elimination reaction to form the aldehyde.
Esterification: Formation of Ester Derivatives
Esterification is a common method to modify the properties of a molecule, such as its lipophilicity and metabolic stability. The Steglich esterification is a mild and efficient method for the formation of esters from carboxylic acids and alcohols, particularly useful when one or both of the coupling partners are sensitive or sterically hindered.[7][8]
Reaction Scheme:
Steglich esterification with benzoic acid.
Experimental Protocol (Adapted from general Steglich esterification procedures): [8][9]
Reaction Setup: In a round-bottom flask, dissolve 2-(2-Methylpyridin-3-yl)ethanol (1.0 eq.), benzoic acid (1.1 eq.), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq.) in anhydrous dichloromethane (DCM).
Addition of Coupling Agent: Cool the solution to 0 °C in an ice bath and add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq.).
Reaction Conditions: Stir the reaction mixture at room temperature overnight.
Work-up: The dicyclohexylurea (DCU) byproduct will precipitate out of the solution. Filter off the DCU and wash the solid with a small amount of cold DCM.
Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate. The crude ester can be purified by column chromatography.
Self-Validating System and Trustworthiness:
DCC as a Dehydrating Agent: DCC activates the carboxylic acid and facilitates the removal of water formed during the reaction as the insoluble dicyclohexylurea (DCU), driving the equilibrium towards the product.
DMAP as a Catalyst: DMAP acts as a nucleophilic catalyst, forming a highly reactive N-acylpyridinium intermediate with the activated carboxylic acid, which is then readily attacked by the alcohol. This significantly accelerates the reaction and suppresses side reactions.[8]
Etherification: Synthesis of Ether Derivatives
The formation of an ether linkage is another important transformation for modifying the structure and properties of 2-(2-Methylpyridin-3-yl)ethanol. The Williamson ether synthesis is a classic and reliable method for preparing ethers, involving the reaction of an alkoxide with a primary alkyl halide.[10][11]
Reaction Scheme:
Williamson ether synthesis with methyl iodide.
Experimental Protocol (Adapted from general Williamson ether synthesis procedures): [10][12]
Formation of the Alkoxide: In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, suspend sodium hydride (NaH, 1.2 eq., 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF). Add a solution of 2-(2-Methylpyridin-3-yl)ethanol (1.0 eq.) in anhydrous THF dropwise at 0 °C. Stir the mixture at room temperature for 30 minutes, or until hydrogen evolution ceases.
Addition of the Alkyl Halide: Cool the solution back to 0 °C and add methyl iodide (CH₃I, 1.2 eq.) dropwise.
Reaction Conditions: Allow the reaction to warm to room temperature and stir overnight.
Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the mixture with an organic solvent (e.g., diethyl ether or ethyl acetate).
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude ether can be purified by column chromatography.
Expertise and Experience in Protocol Design:
Choice of Base: Sodium hydride is a strong, non-nucleophilic base that effectively and irreversibly deprotonates the alcohol to form the alkoxide.
SN2 Reaction Considerations: The Williamson ether synthesis proceeds via an SN2 mechanism.[10] Therefore, it is most efficient with primary alkyl halides like methyl iodide. The use of secondary or tertiary alkyl halides can lead to competing elimination reactions.
Conclusion
2-(2-Methylpyridin-3-yl)ethanol is a valuable and versatile building block in medicinal chemistry, with its primary hydroxyl group serving as a key site for synthetic diversification. This guide has provided a detailed overview of its synthesis and the principal reactions of its hydroxyl moiety, including oxidation, esterification, and etherification. The protocols presented are based on well-established and reliable methodologies, and the accompanying mechanistic discussions and practical considerations are intended to provide researchers with the knowledge and confidence to effectively utilize this important intermediate in their drug discovery programs. The continued exploration of the reactivity of 2-(2-Methylpyridin-3-yl)ethanol and its derivatives will undoubtedly lead to the development of new and innovative therapeutic agents.
References
Preparation method of 2-methyl-3-bromopyridine - Eureka | Patsnap. (n.d.). Retrieved January 31, 2026, from [Link]
JP2010270008A - Method of producing pyridine ethanol derivative - Google Patents. (n.d.).
Synthesis of ethanol from aryl methyl ether/lignin, CO2 and H2. - SciSpace. (2019). Retrieved January 31, 2026, from [Link]
Demystifying The Mechanisms of Alcohol Oxidations - Master Organic Chemistry. (2015, May 21). Retrieved January 31, 2026, from [Link]
Oxidation of Alcohols to Aldehydes and Ketones - Chemistry Steps. (n.d.). Retrieved January 31, 2026, from [Link]
WO2019059801A1 - Method for preparing benzoic acid esters - Google Patents. (n.d.).
The Williamson Ether Synthesis - Master Organic Chemistry. (2014, October 24). Retrieved January 31, 2026, from [Link]
Williamson Ether Synthesis - YouTube. (2018, August 29). Retrieved January 31, 2026, from [Link]
Williamson Ether Synthesis Guide | PDF | Organic Chemistry - Scribd. (n.d.). Retrieved January 31, 2026, from [Link]
Williamson Ether Synthesis - Edubirdie. (n.d.). Retrieved January 31, 2026, from [Link]
A Solvent-Reagent Selection Guide for Steglich-type Esterification of Carboxylic Acids - Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved January 31, 2026, from [Link]
CN104945313A - Preparation method of 2-methyl-3-bromopyridine - Google Patents. (n.d.).
Oxidation of Alcohols to Aldehydes and Ketones - download. (n.d.). Retrieved January 31, 2026, from [Link]
Swern Oxidation of Alcohols To Aldehydes and Ketones - Master Organic Chemistry. (n.d.). Retrieved January 31, 2026, from [Link]
Inhibitors Targeting RIPK1/RIPK3: Old and New Drugs - PubMed. (2020, February 5). Retrieved January 31, 2026, from [Link]
A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. (n.d.). Retrieved January 31, 2026, from [Link]
Williamson ether synthesis - Grokipedia. (n.d.). Retrieved January 31, 2026, from [Link]
Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - NIH. (n.d.). Retrieved January 31, 2026, from [Link]
Swern oxidation mechanism || explained with examples - YouTube. (2020, July 12). Retrieved January 31, 2026, from [Link]
Steglich esterification - Wikipedia. (n.d.). Retrieved January 31, 2026, from [Link]
Flow Synthesis of 2-Methylpyridines via α-Methylation - MDPI. (2015, August 31). Retrieved January 31, 2026, from [Link]
USP53 Drives Ethanol-Induced Myocardial Injury by Promoting K63 Deubiquitination-Dependent RIPK1 Activation at K377 - ScienceOpen. (n.d.). Retrieved January 31, 2026, from [Link]
Advances in RIPK1 kinase inhibitors - Frontiers. (2022, September 27). Retrieved January 31, 2026, from [Link]
Making Esters From Alcohols - Chemistry LibreTexts. (2023, January 22). Retrieved January 31, 2026, from [Link]
Allosteric targeting of RIPK1: discovery of novel inhibitors via parallel virtual screening and structure-guided optimization - NIH. (n.d.). Retrieved January 31, 2026, from [Link]
A Simple, Mild and General Oxidation of Alcohols to Aldehydes or Ketones by SO2F2/K2CO3 Using DMSO as Solvent and Oxidant | Request PDF. (n.d.). Retrieved January 31, 2026, from [Link]
Swern Oxidation Mechanism - Chemistry Steps. (n.d.). Retrieved January 31, 2026, from [Link]
Swern Oxidation | Chem-Station Int. Ed. (n.d.). Retrieved January 31, 2026, from [Link]
Various ester derivatives from esterification reaction of secondary metabolite compounds: a review - MedCrave online. (2020, June 22). Retrieved January 31, 2026, from [Link]
Alcohol or alkyl halide oxidation into aldehyde using pyridine N-oxide - YouTube. (2020, March 2). Retrieved January 31, 2026, from [Link]
Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - MDPI. (n.d.). Retrieved January 31, 2026, from [Link]
WO1998049133A1 - Process for esterification of amino acids and peptides - Google Patents. (n.d.).
Technical Guide: Biological Potential & Pharmacophoric Utility of 2-(2-Methylpyridin-3-yl)ethanol
The following technical guide details the potential biological activities, synthetic utility, and pharmacological applications of 2-(2-Methylpyridin-3-yl)ethanol . [1] Executive Summary 2-(2-Methylpyridin-3-yl)ethanol (C...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the potential biological activities, synthetic utility, and pharmacological applications of 2-(2-Methylpyridin-3-yl)ethanol .
[1]
Executive Summary
2-(2-Methylpyridin-3-yl)ethanol (CAS: 1977-05-5) is a specialized pyridine building block utilized primarily in the synthesis of advanced pharmaceutical agents.[1] While the compound itself exhibits limited intrinsic biological activity (primarily acting as a weak cholinergic ligand or irritant), its value lies in its role as a Pro-Pharmacophore .[1]
It serves as the direct metabolic and synthetic precursor to (2-Methylpyridin-3-yl)acetic acid , a critical motif found in:
HIV Integrase Inhibitors: Preventing viral replication.[1]
HIF Prolyl Hydroxylase Inhibitors: Treating anemia and ischemic conditions.[3]
This guide analyzes the compound's transition from an inactive scaffold to a bioactive moiety, providing researchers with the protocols necessary to leverage its structure in drug discovery.
The structure contains a 2-methyl-3-substituted pyridine ring.[1][4] This substitution pattern is biologically privileged because:
Conformational Restriction: The 2-methyl group sterically influences the rotation of the C3-side chain, often locking downstream ligands into a bioactive conformation.[1]
Metabolic Blocking: The 2-methyl group blocks the
-position of the pyridine ring from oxidative metabolism (N-oxidation or ring hydroxylation), improving the metabolic stability of the core scaffold.[1]
The biological activity of 2-(2-Methylpyridin-3-yl)ethanol is best understood through its conversion to bioactive derivatives.[1] The primary alcohol is oxidized in vivo or in vitro to the corresponding carboxylic acid, which then serves as the active binding motif in several drug classes.
A. Virology: HIV Integrase Inhibition
Derivatives of this scaffold have been identified in patents (e.g., US10407410B2) as inhibitors of HIV replication .[1]
Mechanism: The pyridine ring interacts with the metal cofactors (Mg²⁺/Mn²⁺) in the HIV integrase active site.[1] The ethyl/acetic acid chain positions the ring for optimal chelation.
Activity: Inhibition of viral genome integration into the host cell DNA.
B. Neurology: KLK6 Inhibition
The oxidized derivative is a key intermediate for inhibitors of Kallikrein-related peptidase 6 (KLK6) .[1]
Target: KLK6 is upregulated in Multiple Sclerosis (MS) and Alzheimer’s Disease.[1][2]
Mechanism: Small molecule inhibitors derived from this scaffold block the proteolytic activity of KLK6, potentially reducing neurodegeneration and demyelination.
C. Cardiovascular: HIF-PH Inhibition
The scaffold is used to synthesize inhibitors of HIF Prolyl Hydroxylase .[1][3]
Criteria: Purity >98%. Impurity at RRT 1.2 (Vinylpyridine dehydration product) must be <0.1% as it is a Michael acceptor and false positive in biological assays.[1]
Safety & Toxicology Profile
Acute Toxicity: Pyridine derivatives are generally skin and mucous membrane irritants.
Neurotoxicity: High structural similarity to MPTP precursors suggests potential (though low) neurotoxic risks if metabolized to pyridinium species.[1] Use standard PPE.[1]
Handling: Hygroscopic liquid/low-melting solid.[1] Store under nitrogen to prevent oxidation to the N-oxide.[1]
References
ViiV Healthcare / Shionogi & Co. (2019).[1] Pyridin-3-yl acetic acid derivatives as inhibitors of human immunodeficiency virus replication. US Patent 10,407,410 B2.[1] Link
Bayer Pharma AG. (2015).[1] 2-(Pyridin-2-yl)-1,2-dihydro-3H-pyrazol-3-one derivatives as specific HIF-prolyl-4-hydroxylase inhibitors.[1][3] US Patent 9,085,572.[1][3] Link
Merck Patent GmbH. (2018).[1] Chemical substances which inhibit the enzymatic activity of human kallikrein-related peptidase 6 (KLK6).[1] EP Patent 3,305,781 A1. Link
PubChem. (n.d.).[1] Compound Summary: 2-(2-Methylpyridin-3-yl)ethanol.[1] National Library of Medicine. Link[1]
An In-depth Technical Guide to 2-(2-Methylpyridin-3-yl)ethanol: A Versatile Heterocyclic Building Block
This guide provides an in-depth technical overview of 2-(2-Methylpyridin-3-yl)ethanol, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will explore its che...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical overview of 2-(2-Methylpyridin-3-yl)ethanol, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will explore its chemical properties, synthesis, reactivity, and applications, with a focus on providing practical, field-proven insights.
Introduction: The Strategic Value of a Pyridine Ethanol Scaffold
2-(2-Methylpyridin-3-yl)ethanol (CAS No. 1977-05-5) is a bifunctional organic molecule featuring a pyridine ring substituted with a methyl group at the 2-position and an ethanol group at the 3-position.[1] This unique arrangement of a nucleophilic alcohol and a sterically hindered pyridine core makes it a valuable intermediate in the synthesis of complex molecular architectures, particularly in the realm of medicinal chemistry.
The pyridine moiety, a common motif in pharmaceuticals, offers aqueous solubility and the ability to engage in hydrogen bonding, which can be crucial for molecular recognition at biological targets. The adjacent methyl group provides steric bulk, influencing the conformation of derivatives and potentially enhancing selectivity for target proteins. The primary alcohol function serves as a versatile handle for a wide array of chemical transformations, allowing for the facile introduction of diverse functionalities and the construction of larger molecules.
One of the most significant applications of this building block is in the synthesis of novel therapeutics, including potent and selective inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1). RIPK1 is a critical regulator of inflammatory signaling pathways and cell death, making it a high-value target for the treatment of a range of autoimmune and inflammatory diseases.[2]
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methylene protons of the ethanol side chain, the methyl group, and the hydroxyl proton. The aromatic protons will appear in the downfield region (typically δ 7.0-8.5 ppm). The methylene protons adjacent to the aromatic ring and the hydroxyl group will likely appear as triplets. The methyl protons will be a singlet in the upfield region.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbons of the pyridine ring will resonate in the aromatic region (δ 120-160 ppm). The carbons of the ethanol side chain and the methyl group will appear in the aliphatic region.
Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry would be expected to show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ at m/z 138.1.
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol. C-H stretching vibrations for the aromatic and aliphatic groups will be observed around 2850-3100 cm⁻¹. Characteristic C=N and C=C stretching vibrations of the pyridine ring will appear in the 1400-1600 cm⁻¹ region.
Synthesis and Purification: A Practical Approach
Several synthetic routes to 2-(2-Methylpyridin-3-yl)ethanol can be envisioned. A practical and scalable approach involves the reaction of 2-methylpyridine with a suitable one-carbon electrophile to introduce the hydroxymethyl group at the 3-position. One of the most direct methods is the base-catalyzed condensation with formaldehyde.
This protocol is adapted from established procedures for the synthesis of pyridine ethanol derivatives. The causality behind the choice of reagents and conditions is to favor the deprotonation of the methyl group on the pyridine ring, creating a nucleophile that can attack the electrophilic carbon of formaldehyde.
step-by-step preparation of 2-(2-Methylpyridin-3-yl)ethanol
Application Note & Protocol A Detailed, Step-by-Step Guide to the Synthesis of 2-(2-Methylpyridin-3-yl)ethanol Abstract This comprehensive application note provides a detailed protocol for the synthesis of 2-(2-Methylpyr...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note & Protocol
A Detailed, Step-by-Step Guide to the Synthesis of 2-(2-Methylpyridin-3-yl)ethanol
Abstract
This comprehensive application note provides a detailed protocol for the synthesis of 2-(2-Methylpyridin-3-yl)ethanol, a valuable heterocyclic building block in medicinal chemistry and drug development. The described methodology centers on a robust and efficient Grignard reaction, utilizing 3-bromo-2-methylpyridine and ethylene oxide as key precursors. This guide is designed for researchers and chemists, offering in-depth explanations of the reaction mechanism, step-by-step experimental procedures, safety protocols, and characterization techniques. The causality behind critical experimental choices, such as the strict requirement for anhydrous conditions and controlled temperature management, is thoroughly elucidated to ensure procedural success and safety.
Introduction and Scientific Rationale
2-(2-Methylpyridin-3-yl)ethanol is a substituted pyridine derivative of significant interest in the synthesis of complex molecular architectures. Its bifunctional nature, featuring a nucleophilic hydroxyl group and a pyridine ring, makes it an essential intermediate for creating novel pharmaceutical agents and agrochemicals.[1] The strategic placement of the methyl and hydroxyethyl groups on the pyridine core allows for diverse downstream modifications.
The synthetic route detailed herein was selected for its efficiency and scalability. It employs the Grignard reaction, a cornerstone of carbon-carbon bond formation in organic chemistry.[2] The protocol involves two primary stages:
Formation of a Pyridyl Grignard Reagent: 3-bromo-2-methylpyridine is reacted with magnesium metal in an anhydrous ether solvent to form (2-methylpyridin-3-yl)magnesium bromide.
Nucleophilic Ring-Opening of Ethylene Oxide: The highly nucleophilic Grignard reagent attacks one of the electrophilic carbons of the strained ethylene oxide ring, forming a new carbon-carbon bond and a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the target primary alcohol.[3]
This method is advantageous due to the commercial availability of the starting materials and the high yields typically associated with the ring-opening of epoxides by Grignard reagents.
Reaction Mechanism and Workflow
The core of this synthesis is the formation of an organomagnesium halide (Grignard reagent) and its subsequent reaction with an electrophile.
Mechanism:
Grignard Reagent Formation: The reaction is initiated on the surface of the magnesium metal. The carbon-bromine bond of 3-bromo-2-methylpyridine is polarized, and the magnesium atom inserts itself, inverting the polarity at the carbon atom. This creates a highly nucleophilic carbanion, stabilized by the magnesium halide.
Nucleophilic Attack: The (2-methylpyridin-3-yl)magnesium bromide acts as a potent nucleophile. It attacks one of the carbon atoms of the ethylene oxide ring, a highly strained three-membered ether. This attack proceeds via an SN2 mechanism, leading to the opening of the ring and the formation of a magnesium alkoxide.
Protonation (Workup): The reaction is quenched with an aqueous acid solution, typically saturated ammonium chloride. The alkoxide is protonated to yield the final product, 2-(2-Methylpyridin-3-yl)ethanol.
Experimental Workflow Diagram
The following diagram outlines the complete workflow, from initial setup to final product isolation.
Caption: High-level workflow for the synthesis of 2-(2-Methylpyridin-3-yl)ethanol.
Detailed Experimental Protocol
Materials and Reagents
Reagent/Material
CAS Number
Molecular Weight ( g/mol )
Quantity
Supplier Notes
Magnesium Turnings
7439-95-4
24.31
2.9 g (120 mmol)
Use high purity, for Grignard synthesis.
3-Bromo-2-methylpyridine
38749-81-4
172.02
17.2 g (100 mmol)
Store under inert gas.
Anhydrous Tetrahydrofuran (THF)
109-99-9
72.11
350 mL
Use freshly distilled from Na/benzophenone.
Iodine
7553-56-2
253.81
1 small crystal
To initiate the reaction.
Ethylene Oxide
75-21-8
44.05
5.3 g (120 mmol)
Prepare as a ~2M solution in cold, dry THF.
Saturated NH₄Cl Solution
12125-02-9
53.49
150 mL
For quenching the reaction.
Ethyl Acetate
141-78-6
88.11
3 x 100 mL
For extraction.
Anhydrous Sodium Sulfate
7757-82-6
142.04
~20 g
For drying the organic phase.
Silica Gel (230-400 mesh)
7631-86-9
60.08
As needed
For column chromatography.
Step-by-Step Methodology
PART A: Synthesis of (2-methylpyridin-3-yl)magnesium bromide
Apparatus Preparation: Assemble a 500 mL three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. Flame-dry the entire apparatus under a vacuum and then maintain a positive pressure of dry nitrogen throughout the reaction.
Reagent Charging: Place the magnesium turnings (2.9 g) in the flask. Add one small crystal of iodine. The iodine serves to etch the passivating magnesium oxide layer on the turnings, facilitating reaction initiation.
Initiation: Add 50 mL of anhydrous THF to the flask. In the dropping funnel, prepare a solution of 3-bromo-2-methylpyridine (17.2 g) in 150 mL of anhydrous THF. Add approximately 10% of the bromide solution to the magnesium suspension.
Grignard Formation: The reaction mixture may need gentle warming with a heat gun to initiate. Initiation is indicated by the disappearance of the iodine color and gentle refluxing. Once initiated, add the remainder of the 3-bromo-2-methylpyridine solution dropwise at a rate that maintains a steady reflux. The exothermicity of the reaction is a key indicator of successful Grignard reagent formation.
Completion: After the addition is complete, continue to stir the gray-to-brown suspension at room temperature for an additional 1-2 hours to ensure all the magnesium has reacted.
PART B: Reaction with Ethylene Oxide and Purification
Reaction Setup: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice-water bath.
Ethylene Oxide Addition: Prepare a solution of ethylene oxide (5.3 g) in 50 mL of cold, anhydrous THF. Add this solution to the Grignard reagent slowly via cannula or dropping funnel, ensuring the internal temperature does not exceed 10 °C. Causality Note: This slow, cold addition is critical to prevent the uncontrolled, exothermic polymerization of ethylene oxide.
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-3 hours.
Quenching: Cool the reaction mixture back down to 0 °C and slowly add 150 mL of saturated aqueous ammonium chloride solution dropwise to quench the reaction. This will protonate the magnesium alkoxide and precipitate magnesium salts.
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 100 mL). Combine the organic layers.
Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Purification: Purify the crude oil by flash column chromatography on silica gel, using a gradient elution system (e.g., starting with 20% ethyl acetate in hexanes and gradually increasing to 50% ethyl acetate) to isolate the pure 2-(2-Methylpyridin-3-yl)ethanol.
Characterization: Confirm the identity and purity of the final product (a colorless to pale yellow oil) using ¹H NMR, ¹³C NMR, and mass spectrometry. The expected molecular weight is 137.18 g/mol .[4]
Safety and Handling Precautions
This procedure involves hazardous materials and requires strict adherence to safety protocols.
Hazard
Precautionary Measures
Anhydrous Ethers (THF)
Ethers can form explosive peroxides upon exposure to air and light. Always use freshly distilled solvent from a still containing a peroxide indicator (e.g., sodium/benzophenone). Never distill to dryness.
Magnesium Metal
Highly flammable solid, especially as a fine powder or turnings. Reacts with water to produce flammable hydrogen gas. Keep away from ignition sources and conduct the reaction under an inert atmosphere.
Grignard Reagents
Spontaneously react with water and protic solvents. Can be pyrophoric. Handle exclusively under an inert atmosphere (nitrogen or argon). Ensure no water is present in the reaction setup.
Ethylene Oxide
Extremely flammable and highly toxic. It is a known carcinogen. All manipulations must be performed in a well-ventilated chemical fume hood. Use a pre-prepared, cold solution to minimize inhalation risk.
3-Bromo-2-methylpyridine
Irritant. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
Troubleshooting
Issue
Probable Cause
Suggested Solution
Grignard reaction does not start.
1. Wet glassware or solvent.2. Passivated magnesium surface.
1. Ensure all glassware is rigorously flame-dried and solvent is anhydrous.2. Add a small crystal of iodine or a few drops of 1,2-dibromoethane and warm gently to activate.
Low yield of final product.
1. Incomplete Grignard formation.2. Grignard reagent reacted with moisture or CO₂.3. Loss during workup or purification.
1. Ensure sufficient reaction time for Grignard formation.2. Maintain a positive inert gas pressure throughout.3. Be careful during extractions; check the pH of the aqueous layer.
Polymerization of ethylene oxide.
Reaction temperature was too high during addition.
Maintain strict temperature control (0-10 °C) during the addition of the ethylene oxide solution. Add the solution very slowly.
References
Comins, D. L., Brooks, C. A., & Ingalls, C. L. (2001). Reduction of N-Acyl-2,3-dihydro-4-pyridones to N-Acyl-4-piperidones Using Zinc/Acetic Acid. Journal of Organic Chemistry, 66(6), 2181–2182.
Google Patents. (n.d.).CN111995566B - Synthesis method of 2-hydroxyethyl pyridine.
Google Patents. (n.d.).US3227724A - Process for preparing 2-methyl-3-hydroxypyridines.
LibreTexts Chemistry. (2023). Grignard Reagents. Retrieved February 1, 2026, from [Link]
MDPI. (n.d.). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Retrieved February 1, 2026, from [Link]
PubChem. (n.d.). 2-[(2-Methylfuran-3-yl)methylamino]ethanol. Retrieved February 1, 2026, from [Link]
Wikipedia. (n.d.). 2,3-Lutidine. Retrieved February 1, 2026, from [Link]
UCF. (n.d.). Retrosynthesis involving Grignard Reactions. Retrieved February 1, 2026, from [Link]
Application Note: Strategic Utilization of 2-(2-Methylpyridin-3-yl)ethanol in Heterocyclic Scaffold Synthesis
Executive Summary 2-(2-Methylpyridin-3-yl)ethanol (CAS: 10597-27-0) is a critical bifunctional building block characterized by a 2,3-disubstituted pyridine ring.[1][2] Its value lies in the orthogonal reactivity of its f...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
2-(2-Methylpyridin-3-yl)ethanol (CAS: 10597-27-0) is a critical bifunctional building block characterized by a 2,3-disubstituted pyridine ring.[1][2] Its value lies in the orthogonal reactivity of its functional groups: the nucleophilic pyridine nitrogen and the primary alcohol on the ethyl side chain.[1]
This guide details the strategic application of this compound in two primary domains:
Medicinal Chemistry: As a precursor for homologation studies (SAR exploration), specifically for extending linker chains in antihistamine and neuroactive pharmacophores (e.g., modifying Rupatadine-like scaffolds from methyl to ethyl linkers).[1]
Materials Science: As the immediate precursor to 2-methyl-3-vinylpyridine , a functional monomer used in the synthesis of specialty pyridine-based polymers and as a substrate for Heck couplings.[1][2]
Chemical Profile & Reactivity Logic
Structural Analysis
The molecule features a "push-pull" steric and electronic environment.[1][2] The methyl group at position 2 provides steric bulk that protects the pyridine nitrogen from unwanted N-alkylation during mild conditions, while the ethyl alcohol chain at position 3 offers a flexible handle for functionalization.[1]
Property
Value
Implication for Synthesis
Molecular Formula
C₈H₁₁NO
MW: 137.18 g/mol
CAS Number
10597-27-0
Distinct from the 2-(2-pyridyl)ethanol isomer.[1][2]
pKa (Pyridine N)
~5.8 - 6.0
Moderately basic; will form salts with mineral acids.[1][2]
Alcohol Type
Primary
High reactivity for oxidation and substitution (Sɴ2).[1]
Solubility
High in polar organics
Compatible with DCM, THF, Ethanol, and Ethyl Acetate.[1]
Mechanistic Pathway Map
The following diagram illustrates the divergent synthesis pathways starting from the parent alcohol.[1]
Figure 1: Divergent synthetic utility of 2-(2-Methylpyridin-3-yl)ethanol. The blue path represents the primary workflow for medicinal chemistry applications.
Application 1: Synthesis of Electrophilic Linkers (The Chloride Protocol)
Context: This is the most common transformation.[1] Converting the hydroxyl group to a chloride creates an electrophile capable of alkylating secondary amines (e.g., piperidines, piperazines).[1] This is essential for creating "homologs" of drugs like Rupatadine , extending the linker from a single methylene (-CH₂-) to an ethylene (-CH₂CH₂-) bridge to alter receptor binding affinity.[1][2]
Protocol A: Dehydroxy-Chlorination using Thionyl Chloride
Note: This method generates the hydrochloride salt, which is stable and easy to handle.[1][2]
Setup: Charge a dry 3-neck round-bottom flask with 2-(2-Methylpyridin-3-yl)ethanol (10.0 g, 72.9 mmol) and anhydrous DCM (100 mL). Cool the solution to 0°C under a nitrogen atmosphere.
Addition: Add Thionyl Chloride (8.0 mL, 109 mmol) dropwise via an addition funnel over 30 minutes. Caution: Exothermic reaction with gas evolution (SO₂, HCl).[1]
Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 3 hours. Monitor by TLC (System: 10% MeOH in DCM).[1] The starting material spot (low R_f) should disappear.[1]
Tip: If reaction is sluggish, heat to reflux (40°C) for 1 hour.
Workup (Isolation of HCl Salt):
Cool the reaction mixture to 0°C.
The product often precipitates as the hydrochloride salt.[1] If so, filter the solid, wash with cold DCM, and dry under vacuum.[1]
Yield: Expect ~90-95% as a hygroscopic white/off-white solid.[1][2]
Workup (Isolation of Free Base):
If the free base is required immediately: Slowly pour the reaction mixture into an ice-cold saturated NaHCO₃ solution (200 mL). Stir vigorously until gas evolution ceases and pH > 8.
Separate the organic layer.[1] Extract the aqueous layer with DCM (2 x 50 mL).[1]
Combine organics, dry over Na₂SO₄, filter, and concentrate in vacuo.
Stability Warning: The free base chloro-compound can undergo slow self-quaternization (intermolecular reaction between pyridine N and alkyl chloride).[1][2] Store at -20°C or use immediately.
Application 2: Synthesis of Vinyl Pyridines (Dehydration)
Context:2-Methyl-3-vinylpyridine is a valuable monomer.[1][2] The vinyl group allows for polymerization or can serve as a "masked" handle for further functionalization via Heck coupling or oxidative cleavage.[1]
Catalyst: KHSO₄ (Potassium bisulfate) or conc.[1] H₂SO₄
Inhibitor: 4-tert-Butylcatechol (trace, to prevent polymerization)[1][2][4]
Step-by-Step Procedure:
Mixing: In a distillation apparatus, mix the alcohol substrate with fused KHSO₄ (2.0 eq) and a trace amount of polymerization inhibitor.
Dehydration: Heat the mixture under reduced pressure (vacuum distillation setup, ~10-20 mmHg) to 180-200°C.
Collection: The product, 2-methyl-3-vinylpyridine, will co-distill with water.[1][2]
Purification: Separate the organic layer from the distillate. Dry over KOH pellets (to remove water and traces of acid). Redistill under vacuum if high purity is required.[1]
Critical Control: Ensure the receiver flask contains a radical inhibitor to prevent the monomer from turning into a "glassy" polymer inside the flask.[1]
Application 3: Homologation in Drug Design (Case Study Logic)
Scenario: You are optimizing a lead compound with a pyridine-methyl-amine motif (e.g., a Rupatadine analog) and need to test the effect of chain extension.
Workflow:
Activate: Convert 2-(2-Methylpyridin-3-yl)ethanol to the chloride (Protocol A).
Couple: React the chloride (1.0 eq) with your secondary amine (e.g., Desloratadine base or a piperidine derivative) (1.0 eq) in the presence of K₂CO₃ (3.0 eq) and KI (catalytic, 0.1 eq) in Acetonitrile or DMF at 60-80°C.
Rationale: The extra carbon in the ethyl chain creates a rotational degree of freedom that can allow the pyridine ring to access different hydrophobic pockets in the target receptor (e.g., H1 or PAF receptor), potentially improving potency or selectivity.[1]
Safety & Handling Guidelines
Hazard Class
Description
Mitigation
Vesicant
The chloro-derivative (3-(2-chloroethyl)-2-methylpyridine) is a potent alkylating agent, similar to nitrogen mustards.[1][2]
Double Glove (Nitrile). Handle only in a fume hood.[1] Quench all glassware with dilute NaOH before cleaning.[1]
Inhalation
Pyridine derivatives often have distinct, unpleasant odors and can cause respiratory irritation.[1]
Use local exhaust ventilation.[1] Avoid generating dusts of the HCl salts.[1]
Exotherm
Reaction with SOCl₂ releases large volumes of HCl and SO₂ gas.[1][5]
Use a gas scrubber (NaOH trap) attached to the reaction vessel outlet.[1]
References
Synthesis of Pyridine-Ethanol Derivatives: ChemicalBook. "2-Vinylpyridine: Properties, Production process and Uses."[1][2] Accessed Oct 24, 2025.[1] Link
Chlorination Protocol (General): Chemistry LibreTexts. "10.9 Reactions of Alcohols with Thionyl Chloride." Accessed Oct 24, 2025.[1] Link
Rupatadine Analog Context (Homologation): European Patent Office.[1] "Process for the preparation of Rupatadine Fumarate (EP2824103B1)."[1] (Note: Describes the methyl-linker variant; cited here for structural comparison logic). Link
Flow Synthesis of Methylpyridines: MDPI Molecules. "Flow Synthesis of 2-Methylpyridines via α-Methylation." 2015, 20, 15804-15817.[1][2] Link[1][2]
Vinyl Pyridine Synthesis: Wikipedia. "2-Vinylpyridine Synthesis via Dehydration."[1][2] Accessed Oct 24, 2025.[1] Link[1][2]
Application Note: Derivatization of 2-(2-Methylpyridin-3-yl)ethanol for Medicinal Chemistry
Executive Summary This guide details the strategic derivatization of 2-(2-Methylpyridin-3-yl)ethanol (CAS: 10597-20-3), a privileged "homobenzylic" pyridine scaffold.[1] Unlike its lower homolog (the hydroxymethyl interm...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide details the strategic derivatization of 2-(2-Methylpyridin-3-yl)ethanol (CAS: 10597-20-3), a privileged "homobenzylic" pyridine scaffold.[1] Unlike its lower homolog (the hydroxymethyl intermediate used in Rupatadine synthesis), the ethanol side chain offers unique spatial geometry and metabolic stability profiles. This molecule serves as a critical handle for Fragment-Based Drug Discovery (FBDD), allowing the introduction of a polar pyridine motif with a precise 2-carbon spacer.[1]
This document provides validated protocols for three primary transformations: Activation (Chlorination) , Oxidation (Aldehyde generation) , and Direct Coupling (Mitsunobu) .
Strategic Importance & Chemical Logic
The "Homobenzylic" Advantage
The 2-carbon (ethanol) linker places the nucleophilic hydroxyl group in a "homobenzylic" position relative to the pyridine ring.
Stability: Unlike benzylic alcohols (1-carbon spacer), which form unstable halides prone to hydrolysis, the homobenzylic derivatives are chemically stable, allowing for isolation and storage.[1]
pKₐ Modulation: The 2-methyl group sterically hinders the pyridine nitrogen, slightly increasing lipophilicity and modulating the pKₐ (approx. 6.0–6.5), which is crucial for oral bioavailability and blood-brain barrier (BBB) penetration.[1]
Reaction Pathways Overview
The hydroxyl group serves as the primary diversification point. The following diagram illustrates the core divergent pathways available for this scaffold.
Figure 1: Divergent synthetic pathways for 2-(2-Methylpyridin-3-yl)ethanol. The chloride serves as a universal electrophile, while the aldehyde allows for rapid library generation via reductive amination.
Detailed Experimental Protocols
Protocol A: Chlorination via Thionyl Chloride (
)
Objective: Convert the alcohol to a reactive alkyl chloride.[2][3]
Mechanism:
substitution. The pyridine nitrogen acts as an internal base/trap for HCl, often precipitating the product as a hydrochloride salt.
Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser topped with a
drying tube.
Dissolution: Dissolve the starting alcohol in anhydrous DCM (0.2 M concentration). Cool to 0°C in an ice bath.
Addition: Add
dropwise over 15 minutes. Caution: Exothermic reaction with gas evolution (, HCl).
Reaction: Remove ice bath and allow to warm to Room Temperature (RT). Stir for 2 hours. If TLC indicates incomplete conversion, heat to mild reflux (40°C) for 1 hour.
Workup (Critical Step):
Cool the mixture to 0°C.
Option A (Isolation as HCl salt): Add diethyl ether.[1] The product often precipitates as a hygroscopic hydrochloride salt. Filter under
Protocol B: Mild Oxidation via Dess-Martin Periodinane (DMP)
Objective: Generate the aldehyde for immediate reductive amination.[1]
Challenge: Pyridine acetaldehydes are prone to polymerization or enolization.[1] Use immediately.
< 0.5% (Critical for subsequent Grignard/Lithiation).
References
Rupatadine Synthesis & Intermediates
Process for the preparation of Rupatadine. (2015).[3][6][10] Indian Patent Application. Describes the chlorination of pyridine-alcohol intermediates using thionyl chloride and subsequent workup.
Dess-Martin Oxidation Protocols
Dess, D. B., & Martin, J. C. (1983).[1][4] Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones.[1] The Journal of Organic Chemistry, 48(22), 4155–4156.
Pyridine Chemistry & Handling
Pyridine Alcohols: New applications reviving interest.[1][11] (2024). Review of metal complexes and reactivity of pyridine-alcohol ligands.
Thionyl Chloride Mechanism & Safety
Reactions of Alcohols with Thionyl Chloride.[1][2][3][12] Chemistry LibreTexts.[1][12] Detailed mechanistic insight into the
antimicrobial screening assays for 2-(2-Methylpyridin-3-yl)ethanol
Application Note: Antimicrobial Profiling of Pyridine Derivative 2-(2-Methylpyridin-3-yl)ethanol Introduction This application note details the technical workflow for evaluating the antimicrobial potential of 2-(2-Methyl...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Antimicrobial Profiling of Pyridine Derivative 2-(2-Methylpyridin-3-yl)ethanol
Introduction
This application note details the technical workflow for evaluating the antimicrobial potential of 2-(2-Methylpyridin-3-yl)ethanol (also known as 2-(2-methyl-3-pyridyl)ethanol). Pyridine scaffolds are privileged structures in medicinal chemistry, serving as the core pharmacophore for various FDA-approved antimicrobials (e.g., Isoniazid, Pyrazinamide).
This specific derivative features a hydroxyethyl side chain at the C3 position and a methyl group at the C2 position. The presence of the polar hydroxyl group and the basic pyridine nitrogen suggests a dual mechanism of action involving both membrane interaction and potential metabolic interference. This guide provides a standardized, high-throughput screening (HTS) protocol compliant with CLSI (Clinical and Laboratory Standards Institute) and EUCAST guidelines.[1][2]
Solubility Profile: The molecule exhibits amphiphilic character.[3] The pyridine ring is lipophilic, while the ethanol tail and nitrogen provide polarity.
pKa Consideration: The pyridine nitrogen has a pKa of approximately 5.2–6.[3]0. In standard physiological media (pH 7.2–7.4), it exists primarily in the uncharged (neutral) form, which favors membrane permeation.[3]
2.2 Stock Solution Preparation (Critical Step)
Direct dissolution in aqueous media may lead to micro-precipitation, causing false-negative MIC results.[2][3]
Concentration: Prepare a 100 mM or 50 mg/mL master stock.
Sterilization: Do not autoclave. Use a 0.22 µm PTFE syringe filter if sterility is compromised, though pure DMSO is self-sterilizing.[2][3]
Protocol 1: High-Throughput MIC Determination (Broth Microdilution)
This protocol utilizes the Resazurin (Alamar Blue) Assay , a colorimetric modification of the standard broth microdilution method. This is superior to optical density (OD) readings for small molecule screening as it eliminates interference from potential compound precipitation.[2][3]
Resazurin sodium salt (0.015% w/v in sterile PBS).[2][3]
Test strains: S. aureus ATCC 29213, E. coli ATCC 25922, P. aeruginosa ATCC 27853.[3]
Workflow:
Inoculum Prep: Prepare a bacterial suspension from fresh colonies to a turbidity of 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).[2][3] Dilute this suspension 1:100 in CAMHB to achieve ~10⁶ CFU/mL.
Compound Dilution:
Add 100 µL of CAMHB to columns 2–12 of the 96-well plate.
Add 200 µL of 2-(2-Methylpyridin-3-yl)ethanol (at 2x highest test concentration, e.g., 512 µg/mL) to column 1.
Perform serial 2-fold dilutions from column 1 to 10.[2][3] Discard 100 µL from column 10.
Column 11: Growth Control (Bacteria + Media + Solvent Vehicle).[2][3]
Inoculation: Add 100 µL of the diluted bacterial suspension to wells 1–11. Final volume = 200 µL. Final bacterial concentration = ~5 x 10⁵ CFU/mL.[2][3]
Incubation: Incubate at 35 ± 2°C for 16–20 hours.
Readout: Add 30 µL of Resazurin solution to all wells. Incubate for 1–4 hours.
Quantification: Solubilize the dye with 33% Acetic Acid. Measure Absorbance at 590 nm.[2][3]
Visualization of Screening Workflow
Figure 1: Integrated antimicrobial screening workflow for 2-(2-Methylpyridin-3-yl)ethanol, covering MIC, MBC, and Biofilm inhibition pathways.
Mechanism of Action & Interpretation
The pyridine ring is an electron-deficient heteroaromatic system.[2][3] The 2-methyl and 3-ethanol substitutions create a specific steric and electronic profile.[2][3]
Membrane Disruption: The amphiphilic nature allows intercalation into the lipid bilayer.[3]
Metabolic Antagonism: Pyridine structures can mimic Nicotinamide (Vitamin B3), potentially inhibiting NAD+/NADH dependent enzymes (e.g., InhA in Mycobacteria).
Validate 0.5 McFarland with optical density (OD600 ~0.08-0.1).[2][3]
References
Clinical and Laboratory Standards Institute (CLSI). (2018).[2][3] M07-A11: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.[2][3] CLSI.[1][2][3][6][7][8] Link
European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2025).[2][3] Reading guide for broth microdilution.[2][3][8][9] EUCAST.[1][2][3][6][7] Link
Sarker, S. D., et al. (2007).[3] Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth.[2][3][4] Methods. Link
O'Toole, G. A. (2011).[2][3] Microtiter Dish Biofilm Formation Assay.[2][3] Journal of Visualized Experiments.[2][3] Link
Application Notes and Protocols for the Utilization of 2-(2-Methylpyridin-3-yl)ethanol in Agrochemical Synthesis
Introduction: The Strategic Value of the Pyridine Scaffold in Modern Agrochemicals The pyridine ring is a cornerstone in the development of contemporary agrochemicals, lending its unique electronic and structural propert...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Value of the Pyridine Scaffold in Modern Agrochemicals
The pyridine ring is a cornerstone in the development of contemporary agrochemicals, lending its unique electronic and structural properties to a wide array of insecticides, herbicides, and fungicides.[1][2] Its presence can significantly influence the biological activity, selectivity, and metabolic stability of the final active ingredient. Within this important class of heterocycles, 2-(2-Methylpyridin-3-yl)ethanol emerges as a versatile building block. Its structure, featuring a reactive ethanol moiety at the 3-position and a methyl group at the 2-position of the pyridine ring, offers a rich landscape for synthetic derivatization.
These application notes provide a comprehensive guide for researchers and synthetic chemists on the potential applications and synthetic protocols involving 2-(2-Methylpyridin-3-yl)ethanol in the discovery and development of novel agrochemicals. While direct synthesis of a currently marketed agrochemical from this specific starting material is not prominently documented in publicly available literature, its structural motifs are present in various patented bioactive molecules. The protocols detailed herein are based on established chemical transformations of pyridine and alcohol functionalities, offering a robust framework for leveraging this compound in agrochemical research and development programs.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of 2-(2-Methylpyridin-3-yl)ethanol is essential for its effective use in synthesis.
Core Synthetic Transformations and Potential Agrochemical Intermediates
The synthetic utility of 2-(2-Methylpyridin-3-yl)ethanol lies in the selective modification of its ethanol side chain. The primary hydroxyl group serves as a versatile handle for introducing a variety of functional groups, thereby enabling the synthesis of diverse intermediates for agrochemical screening and optimization.
The following diagram illustrates the key synthetic pathways originating from 2-(2-Methylpyridin-3-yl)ethanol to produce valuable intermediates.
Caption: Key synthetic transformations of 2-(2-Methylpyridin-3-yl)ethanol.
Oxidation to Aldehydes and Carboxylic Acids
The oxidation of the primary alcohol to an aldehyde or a carboxylic acid is a fundamental transformation that opens up a vast array of subsequent reactions, such as condensations, reductive aminations, and amide couplings.[5]
Protocol 1: Synthesis of 2-(2-Methylpyridin-3-yl)acetaldehyde
This protocol describes a mild oxidation using pyridinium chlorochromate (PCC).
Materials:
2-(2-Methylpyridin-3-yl)ethanol (1.0 eq)
Pyridinium chlorochromate (PCC) (1.5 eq)
Anhydrous dichloromethane (DCM)
Silica gel
Procedure:
To a stirred suspension of PCC in anhydrous DCM, add a solution of 2-(2-Methylpyridin-3-yl)ethanol in anhydrous DCM dropwise at room temperature.
Stir the reaction mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
Concentrate the filtrate under reduced pressure to yield the crude aldehyde.
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of 2-(2-Methylpyridin-3-yl)acetic acid
This protocol outlines the oxidation of the corresponding aldehyde using the Pinnick oxidation, which is highly selective for aldehydes.
Materials:
2-(2-Methylpyridin-3-yl)acetaldehyde (1.0 eq)
Sodium chlorite (NaClO₂) (1.5 eq)
Sodium dihydrogen phosphate (NaH₂PO₄) (1.5 eq)
2-Methyl-2-butene (5.0 eq)
tert-Butanol and water (as solvent)
Procedure:
Dissolve 2-(2-Methylpyridin-3-yl)acetaldehyde in tert-butanol.
Prepare an aqueous solution of sodium chlorite and sodium dihydrogen phosphate.
To the aldehyde solution, add 2-methyl-2-butene (as a chlorine scavenger).
Add the aqueous solution of sodium chlorite and sodium dihydrogen phosphate dropwise to the aldehyde solution at room temperature.
Stir the mixture for 4-6 hours, or until the reaction is complete as indicated by TLC.
Quench the reaction by adding an aqueous solution of sodium sulfite.
Acidify the mixture with 1M HCl and extract the product with a suitable organic solvent (e.g., ethyl acetate).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the carboxylic acid.
Esterification and Etherification
The hydroxyl group can be readily converted into esters and ethers, which are common functionalities in many agrochemicals, influencing their lipophilicity and, consequently, their uptake and translocation in plants.
Protocol 3: Synthesis of an Ester Derivative (Illustrative Example)
This protocol describes the formation of an acetate ester.
Materials:
2-(2-Methylpyridin-3-yl)ethanol (1.0 eq)
Acetyl chloride (1.2 eq)
Triethylamine (1.5 eq)
Anhydrous DCM
Procedure:
Dissolve 2-(2-Methylpyridin-3-yl)ethanol in anhydrous DCM and cool the solution to 0 °C.
Add triethylamine to the solution.
Slowly add acetyl chloride dropwise to the stirred solution.
Allow the reaction to warm to room temperature and stir for 2-4 hours.
Quench the reaction with water and separate the organic layer.
Wash the organic layer with saturated sodium bicarbonate solution and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the ester.
Protocol 4: Synthesis of an Ether Derivative (Williamson Ether Synthesis)
This protocol provides a general method for the synthesis of ethers.
Materials:
2-(2-Methylpyridin-3-yl)ethanol (1.0 eq)
Sodium hydride (NaH) (1.1 eq, 60% dispersion in mineral oil)
An alkyl halide (e.g., methyl iodide) (1.2 eq)
Anhydrous tetrahydrofuran (THF)
Procedure:
To a stirred suspension of NaH in anhydrous THF at 0 °C, add a solution of 2-(2-Methylpyridin-3-yl)ethanol in anhydrous THF dropwise.
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
Cool the mixture back to 0 °C and add the alkyl halide dropwise.
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
Carefully quench the reaction by the slow addition of water.
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
Purify by column chromatography if necessary.
Halogenation
Conversion of the alcohol to a halide provides a reactive intermediate that can participate in a variety of nucleophilic substitution reactions, enabling the introduction of diverse functionalities.
Protocol 5: Synthesis of 3-(2-Chloroethyl)-2-methylpyridine
This protocol describes the chlorination of the alcohol using thionyl chloride.
Materials:
2-(2-Methylpyridin-3-yl)ethanol (1.0 eq)
Thionyl chloride (SOCl₂) (1.5 eq)
Anhydrous DCM
Procedure:
Dissolve 2-(2-Methylpyridin-3-yl)ethanol in anhydrous DCM and cool to 0 °C.
Add thionyl chloride dropwise to the stirred solution.
Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours.
Cool the reaction mixture and carefully pour it onto crushed ice.
Basify the aqueous solution with sodium carbonate to pH ~8-9.
Extract the product with DCM.
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to obtain the crude chloride.
Logical Workflow for Agrochemical Discovery
The following diagram outlines a logical workflow for utilizing 2-(2-Methylpyridin-3-yl)ethanol in an agrochemical discovery program.
Caption: Workflow for agrochemical discovery.
Conclusion and Future Perspectives
2-(2-Methylpyridin-3-yl)ethanol represents a valuable and versatile building block for the synthesis of novel agrochemicals. The presence of both a pyridine ring and a modifiable ethanol side chain provides a platform for creating diverse molecular architectures for biological screening. The protocols outlined in these application notes offer a foundational guide for chemists to explore the synthetic potential of this compound. As the demand for new and effective crop protection solutions continues to grow, the strategic use of such well-positioned intermediates will be crucial in the discovery of the next generation of agrochemicals.
References
Cai, M., et al. (2024). Development of novel pyridine-based agrochemicals: A review. ResearchGate. Available at: [Link].
European Patent Office. (2024). T 1977/22 (Open-ended ranges/RHODIA) 13-11-2024. Available at: [Link].
Aladdin Scientific. 2-(2-Methylpyridin-3-yl)ethanol, min 98%, 100 mg. Available at: [Link].
Li, X., et al. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. Molecules, 20(9), 15837-15851. Available at: [Link].
Google Patents. (2010). JP2010270008A - Method of producing pyridine ethanol derivative.
Liu, C., et al. (2016). Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. Bioorganic & Medicinal Chemistry, 24(3), 342-350. Available at: [Link].
El-Gaby, M. S. A., et al. (2018). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances, 8(3), 1361-1369. Available at: [Link].
Semantic Scholar. Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. Available at: [Link].
United States Patent and Trademark Office. (2016). Patent Counts By Class By Year, CY 1977 - 2015. Available at: [Link].
Organic Chemistry Portal. Pyridine synthesis. Available at: [Link].
MDPI. (2022). Food Chemistry and Bioactive Compounds in Relation to Health. Available at: [Link].
MDPI. (2023). Bioactive Compounds with Pesticide Activities Derived from Aged Cultures of Green Microalgae. Available at: [Link].
Ebulue, M. M., et al. (2021). Bioactive Compounds and Antioxidant Activity of Ethanol Leaf Extract of Eucalyptus Tereticornis. ASEAN Journal of Science and Engineering, 1(2), 91-96. Available at: [Link].
Application Notes & Protocols: 2-(2-Methylpyridin-3-yl)ethanol as a Versatile Building Block in Material Science and Drug Discovery
Introduction 2-(2-Methylpyridin-3-yl)ethanol is a heterocyclic building block of significant interest in synthetic chemistry.[1] Its unique structure, featuring a pyridine ring substituted with both a methyl and a hydrox...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
2-(2-Methylpyridin-3-yl)ethanol is a heterocyclic building block of significant interest in synthetic chemistry.[1] Its unique structure, featuring a pyridine ring substituted with both a methyl and a hydroxyethyl group, provides a versatile scaffold for developing complex molecules. The pyridine nitrogen offers a site for coordination and protonation, the hydroxyl group is amenable to a wide range of functionalization reactions such as esterification and oxidation, and the aromatic ring can be further modified.[1]
This guide provides an in-depth exploration of 2-(2-Methylpyridin-3-yl)ethanol, moving beyond simple descriptions to offer detailed, field-proven protocols for its synthesis, characterization, and application. We will explore its potential in two key research domains:
Advanced Polymer Science: By leveraging its hydroxyl functionality, the molecule can be transformed into a functional monomer for creating "smart" polymers with tunable properties.
Drug Discovery & Development: The pyridyl scaffold is a well-established pharmacophore. This specific compound serves as a crucial starting material for synthesizing potent kinase inhibitors, particularly for targets like Receptor-interacting protein 1 kinase (RIPK1), which is implicated in neurodegenerative and inflammatory diseases.[1]
This document is designed for researchers, scientists, and drug development professionals, providing both the practical "how" and the critical "why" behind the methodologies presented.
Section 1: Physicochemical Properties and Handling
Before initiating any experimental work, a thorough understanding of the compound's properties and safety requirements is essential. 2-(2-Methylpyridin-3-yl)ethanol is intended for professional laboratory use only.[2]
(Not specified, likely a liquid or low-melting solid)
Solubility
Expected to be soluble in polar organic solvents like ethanol, methanol, DMSO.[1]
Handling and Storage:
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
Handle in a well-ventilated area or a chemical fume hood.
Based on analogs like 2-methylpyridin-3-ol, it may cause skin and eye irritation and may be harmful if swallowed.[3]
Store in a cool, dry place, tightly sealed to prevent moisture absorption and degradation.
Section 2: Synthesis and Characterization
While 2-(2-Methylpyridin-3-yl)ethanol is commercially available, in-house synthesis may be required for specific research needs or scaling up. The most common synthetic strategies involve the reduction of a corresponding carbonyl precursor.[1]
Protocol 2.1: Synthesis via Reduction of 2-Methyl-3-acetylpyridine
This protocol outlines a reliable method for synthesizing the target compound from its ketone precursor. The choice of sodium borohydride (NaBH₄) as the reducing agent is deliberate; it is milder and more selective for ketones than more powerful hydrides like lithium aluminum hydride (LiAlH₄), offering a safer reaction profile and simpler work-up.[1]
Workflow for Synthesis
Caption: A step-by-step workflow for the synthesis of 2-(2-Methylpyridin-3-yl)ethanol.
Step-by-Step Methodology:
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 2-methyl-3-acetylpyridine in anhydrous methanol (approx. 10 mL per gram of substrate).
Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes until the internal temperature reaches 0-5°C. This step is crucial to moderate the initial exothermic reaction upon adding the reducing agent.
Reduction: Slowly add sodium borohydride (NaBH₄, 1.5 equivalents) to the cooled solution in small portions over 20-30 minutes. Adding it portion-wise prevents excessive foaming and a rapid temperature increase.
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) until gas evolution ceases. This step safely neutralizes any unreacted NaBH₄.
Extraction: Remove the methanol under reduced pressure. Add deionized water to the residue and extract the aqueous layer three times with ethyl acetate. The organic layers contain the desired product.
Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to yield the pure 2-(2-Methylpyridin-3-yl)ethanol.
Protocol 2.2: Structural Characterization
Confirmation of the product's identity and purity is non-negotiable. NMR spectroscopy and mass spectrometry are the primary methods for this validation.[1]
¹H NMR (400 MHz, CDCl₃): The spectrum should confirm the presence of all expected protons. Look for a singlet corresponding to the methyl group (CH₃) on the pyridine ring, two triplets for the methylene protons (-CH₂-CH₂-OH), a singlet for the hydroxyl proton (-OH, which may be broad and can be exchanged with D₂O), and distinct signals for the aromatic protons on the pyridine ring.
¹³C NMR (100 MHz, CDCl₃): The spectrum should show 8 distinct carbon signals, corresponding to the 5 carbons of the substituted pyridine ring, the methyl carbon, and the two carbons of the ethanol side chain.
Mass Spectrometry (ESI+): The mass spectrum should display a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z = 138.18.
Section 3: Application in Polymer Science
The hydroxyl group of 2-(2-Methylpyridin-3-yl)ethanol makes it an excellent candidate for incorporation into polymers. A powerful strategy is to use it as a protecting group for an acid-functionalized monomer, such as methacrylic acid. This approach, demonstrated for the closely related 2-(pyridin-2-yl)ethanol, allows for the synthesis of well-defined block copolymers that can be later deprotected to reveal a pH-responsive domain.[4]
Protocol 3.1: Synthesis of 2-(2-Methylpyridin-3-yl)ethyl Methacrylate (MPEMA) Monomer
The first step is to convert the alcohol into a polymerizable methacrylate monomer via esterification.
Monomer Synthesis Reaction
Caption: Reaction scheme for the synthesis of the functional monomer MPEMA.
Step-by-Step Methodology:
Dissolve 2-(2-Methylpyridin-3-yl)ethanol (1.0 eq) and triethylamine (TEA, 1.2 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. TEA acts as a base to neutralize the HCl byproduct.
Cool the solution to 0°C in an ice bath.
Add methacryloyl chloride (1.1 eq) dropwise via syringe.
Allow the reaction to stir at 0°C for 1 hour and then at room temperature overnight.
Wash the reaction mixture sequentially with water and brine.
Dry the organic layer over Na₂SO₄, filter, and concentrate.
Purify the crude product by column chromatography to obtain the pure MPEMA monomer.
Protocol 3.2: RAFT Polymerization of MPEMA
Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is a controlled radical polymerization technique that enables the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. This control is essential for creating advanced materials with predictable properties.[4]
Overall Polymer Synthesis and Deprotection Workflow
Caption: Workflow from monomer to a functional, deprotected polymer via RAFT.
Step-by-Step Methodology:
In a Schlenk flask, combine the MPEMA monomer, a suitable RAFT agent (e.g., 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid), and an initiator (e.g., AIBN).
Add an appropriate solvent (e.g., 1,4-dioxane).
Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit polymerization.
Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 70°C) and stir for the specified time (e.g., 12-24 hours).
Stop the polymerization by cooling the flask in an ice bath and exposing the mixture to air.
Precipitate the polymer by adding the reaction solution dropwise into a large volume of a non-solvent (e.g., cold diethyl ether).
Collect the polymer by filtration and dry it under vacuum. Characterize the resulting Poly(MPEMA) by Gel Permeation Chromatography (GPC) to determine its molecular weight and dispersity (Đ).
Protocol 3.3: Deprotection to Yield a pH-Responsive Polymer
The final step is to cleave the 2-(2-methylpyridin-3-yl)ethyl group to reveal the carboxylic acid moieties of the poly(methacrylic acid) block. This can be achieved chemically or thermally.[4]
Chemical Cleavage: Dissolve the Poly(MPEMA) in a suitable solvent and treat it with a base (e.g., sodium hydroxide) under mild heating.
Thermal Cleavage: Heat the polymer in a solid state or in a high-boiling solvent to a temperature at or above 110°C.[4]
The resulting polymer will contain poly(methacrylic acid) segments, which are deprotonated and hydrophilic at high pH and protonated and hydrophobic at low pH, making the material responsive to environmental pH changes.
Section 4: Application in Drug Discovery
The 2-(2-methylpyridin-3-yl) scaffold is a key feature in the development of novel therapeutics. Its derivatives have been identified as potent inhibitors of RIPK1, a critical kinase in the necroptosis cell death pathway.[1] Inhibiting RIPK1 is a promising strategy for treating conditions driven by inflammation and unregulated cell death.
Conceptual Framework: RIPK1 Inhibition in the Necroptosis Pathway
Necroptosis is a form of programmed necrosis initiated by death receptors, such as TNFR1. Upon activation by TNF-α, a series of protein complexes assemble. While Complex I typically promotes cell survival, its modification can lead to the formation of Complex IIb, also known as the necrosome. Within the necrosome, RIPK1 and RIPK3 phosphorylate each other, leading to the phosphorylation and oligomerization of MLKL, which executes cell death by disrupting the plasma membrane. An inhibitor based on the 2-(2-Methylpyridin-3-yl)ethanol scaffold would bind to the ATP-binding pocket of RIPK1, preventing its autophosphorylation and subsequent activation of the downstream cascade.
Necroptosis Signaling Pathway and Point of Inhibition
Caption: Simplified necroptosis pathway showing the critical role of RIPK1 phosphorylation and the intervention point for a scaffold-derived inhibitor.
By using 2-(2-Methylpyridin-3-yl)ethanol as a starting material, medicinal chemists can perform reactions at the hydroxyl group—such as etherification or coupling reactions—to build out a larger molecule designed to fit specifically and with high affinity into the active site of RIPK1, thus serving as a potent and selective therapeutic agent.
References
2-(2-Methylpyridin-3-yl)ethanol | Building Block - Benchchem. (n.d.).
2-(2-Hydroxyethyl)pyridine | C7H9NO | CID 7675 - PubChem. (n.d.). Retrieved February 1, 2026, from [Link]
2-(Pyridin-2-yl)ethanol as a protecting group for carboxylic acids: chemical and thermal cleavage, and conversion of poly[2-(pyridin-2-yl)ethyl methacrylate] to poly(methacrylic acid) - Polymer Chemistry (RSC Publishing). (2012). Retrieved February 1, 2026, from [Link]
2-(2-Methylpyridin-3-yl)ethanol, min 98%, 100 mg. (n.d.).
2-Acetylpyridine - Wikipedia. (n.d.). Retrieved February 1, 2026, from [Link]
2-Methylpyridin-3-ol | C6H7NO | CID 70719 - PubChem. (n.d.). Retrieved February 1, 2026, from [Link]
Yield of 2‐[methyl(pyridin‐2‐yl)amino]ethanol (YP) as a function of... - ResearchGate. (n.d.). Retrieved February 1, 2026, from [Link]
2-(2-p-Tolylbenzo[g]quinolin-3-yl)ethanol - PMC - NIH. (n.d.). Retrieved February 1, 2026, from [Link]
Flow Synthesis of 2-Methylpyridines via α-Methylation - MDPI. (2015). Retrieved February 1, 2026, from [Link]
JP2010270008A - Method of producing pyridine ethanol derivative - Google Patents. (n.d.).
2-(N-Methyl-N-(2-pyridyl)amino)ethanol - PubChem. (n.d.). Retrieved February 1, 2026, from [Link]
Flow Synthesis of 2‐[Methyl(pyridin‐2‐yl)amino]ethanol: An Experimental and Computational Study | Request PDF - ResearchGate. (n.d.). Retrieved February 1, 2026, from [Link]
Two Complementary Synthetic Approaches to the Enantiomeric Forms of the Chiral Building Block (2,6,6-Trimethyltetrahydro-2H-pyran-2-yl)methanol: Application to the Stereospecific Preparation of the Natural Flavor Linaloyl Oxide - MDPI. (n.d.). Retrieved February 1, 2026, from [Link]
Strategies for the Development of Glycomimetic Drug Candidates - MDPI. (2019). Retrieved February 1, 2026, from [Link]
A Missing Nuclearity in the Co(III)/Ln(III)/2-Pyridyladoxime Chemistry: Tetranuclear Compounds Using the “Assisted Self-Assembly” Approach (Ln = Rare Earth Metals) - MDPI. (2023). Retrieved February 1, 2026, from [Link]
Vinylpyridines as Building Blocks for the Photocatalyzed Synthesis of Alkylpyridines - PubMed. (2017). Retrieved February 1, 2026, from [Link]
Syntheses and crystal structures of the ethanol, acetonitrile and diethyl ether Werner clathrates bis(isothiocyanato-κN)tetrakis(3-methylpyridine-κN)nickel(II) - PMC - NIH. (n.d.). Retrieved February 1, 2026, from [Link]
Synthesis of aldehyde building block 3. Conditions and reagents - ResearchGate. (n.d.). Retrieved February 1, 2026, from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Hub: 2-(2-Methylpyridin-3-yl)ethanol Synthesis
Ticket System Status: [ONLINE]
Current Topic: Yield Optimization & Regioselectivity Control
Target Molecule: 2-(2-Methylpyridin-3-yl)ethanol (CAS: 1977-05-5)[1][2]
Executive Summary: The "C3 vs. Lateral" Battlefield
Welcome to the Synthesis Optimization Hub. If you are synthesizing 2-(2-methylpyridin-3-yl)ethanol, you are likely facing one of two critical failures:
Regiochemical Scrambling: You obtained the "lateral" isomer (2-(pyridin-2-yl)propan-1-ol) instead of the C3-substituted product.
Polymerization: Your workup yielded a sticky tar due to uncontrolled ethylene oxide oligomerization.[1][2]
The synthesis of this molecule hinges on a kinetic competition between Halogen-Metal Exchange (at the C3 ring position) and Lateral Deprotonation (at the C2-methyl group).[1][2] This guide provides the protocols to win this competition.
(Recommended for high-purity R&D scale synthesis)[1][2]
This route utilizes 3-bromo-2-methylpyridine as the precursor.[1][2] The objective is to swap the bromine for lithium faster than the base can deprotonate the acidic methyl group.
The Protocol (Self-Validating System)
Parameter
Specification
Technical Rationale
Precursor
3-Bromo-2-methylpyridine
The bromine directs the lithium to the C3 position via coordination.[1][2]
Reagent
n-Butyllithium (1.1 eq)
Strong enough for exchange; t-BuLi is faster but riskier.[1][2]
Solvent
Anhydrous THF
Ether is acceptable, but THF stabilizes the lithio-species better.[1][2]
Temperature
-78°C (Strict)
CRITICAL: At > -60°C, thermodynamic control takes over, leading to lateral deprotonation.[1][2]
Electrophile
Ethylene Oxide (1.2 - 1.5 eq)
Installs the 2-carbon alcohol chain directly.[1][2]
Step-by-Step Methodology:
Setup: Flame-dry a 3-neck flask under Argon. Charge with 3-bromo-2-methylpyridine (1.0 eq) and THF (0.2 M concentration).[1][2][3]
Cryo-Cooling: Cool the solution to -78°C (Dry ice/Acetone). Allow to equilibrate for 20 minutes.
The Exchange (The Danger Zone): Add n-BuLi dropwise over 30 minutes.
Checkpoint: The solution typically turns yellow/orange.[1][2] If it turns deep red/brown rapidly, your temperature is too high (lateral lithiation occurring).
Hold Time: Stir at -78°C for exactly 45 minutes. Do not over-stir; the lithiated species can isomerize over time.[2]
Electrophile Addition: Add Ethylene Oxide (pre-cooled liquid or solution in THF) via cannula.[1][2]
Lewis Acid Option: For stubborn reactions, adding 1.0 eq of
before the epoxide can activate the ring, but this increases polymerization risk. Use only if standard addition fails.
Quench: Allow the mixture to warm to 0°C slowly over 2 hours, then quench with sat.
Ticket #401: "I isolated the wrong isomer. The alcohol is on the methyl group."
Diagnosis: You suffered from Lateral Lithiation .[1]
Mechanism: The pKa of the 2-methyl protons is ~29.[1][2] If the Halogen-Metal exchange is slow, or the temperature is too high, n-BuLi acts as a base rather than a nucleophile.[1]
Solution:
Lower Temperature: Ensure your internal temperature never exceeds -70°C during addition.
Switch Reagent: Use t-Butyllithium (2.0 eq) at -78°C. t-BuLi undergoes halogen exchange extremely fast (seconds), kinetically outrunning the deprotonation event.[1][2]
Ticket #402: "My yield is <30% and I see starting material."
Diagnosis: Incomplete exchange or "Wurtz-type" coupling.[1][2]
Solution:
Check Moisture: Organolithiums are unforgiving.[1][2] Re-distill your THF over Sodium/Benzophenone.[1][2]
Reverse Addition: If Wurtz coupling (Bu-Pyridine) is observed, ensure the n-BuLi is added to the bromide, not vice versa, to keep the local concentration of lithiated species low relative to the bromide.[1]
Ticket #403: "The product is stuck in the aqueous layer."
Diagnosis: 2-(2-Methylpyridin-3-yl)ethanol is highly polar and amphoteric.[1][2]
Solution:
Salting Out: Saturate the aqueous phase with NaCl before extraction.[1]
Solvent Switch: Do not use Diethyl Ether.[1][2] Use DCM (Dichloromethane) or CHCl3/Isopropanol (3:1) for extraction.[1][2]
pH Toggle: Adjust aqueous pH to ~10 (using
) to ensure the pyridine nitrogen is free-based before extraction.
Visualizing the Reaction Pathway
The following diagram illustrates the kinetic competition that determines your yield.
Caption: Figure 1. The "Lithiation Fork."[2][4][5] Success depends on maintaining kinetic control at -78°C to favor Path A (Green).[1][2]
Alternative Route: The "Safe Mode" (Reduction)
(Recommended for Scale-Up or if Cryo-cooling is unavailable)[1]
If the lithiation route proves too sensitive, the reduction of the corresponding acetic acid derivative is robust.
Technical Support Center: Troubleshooting 2-(2-Methylpyridin-3-yl)ethanol Executive Summary 2-(2-Methylpyridin-3-yl)ethanol (CAS 114498-88-9) is a deceptive scaffold.[1][2] While it appears structurally simple, the ortho...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Troubleshooting 2-(2-Methylpyridin-3-yl)ethanol
Executive Summary
2-(2-Methylpyridin-3-yl)ethanol (CAS 114498-88-9) is a deceptive scaffold.[1][2] While it appears structurally simple, the ortho-relationship between the methyl group (C2) and the hydroxyethyl chain (C3) introduces significant steric and electronic challenges.
This guide addresses the three most common failure modes reported by researchers:
Synthesis Failure: Inability to selectively lithiate the C3 position due to competing lateral lithiation at the C2-methyl group.[2]
Activation Failure: Disappearance of material during mesylation/tosylation (spontaneous cyclization or elimination).[2]
Coupling Failure: Steric blockade during Mitsunobu reactions.
Module 1: Synthesis Troubleshooting (Upstream)
The Problem: Users often report low yields or complex mixtures when attempting to synthesize this molecule from 3-bromo-2-methylpyridine using n-butyllithium (n-BuLi).[1]
The Mechanism:
The C2-methyl protons in pyridine systems are significantly acidic (pKa ~29-30).[1][2] When using n-BuLi, there is a kinetic competition between Halogen-Metal Exchange (desired) and Lateral Lithiation (undesired deprotonation of the methyl group).[2] n-BuLi is often not nucleophilic enough to outcompete the deprotonation pathway at standard temperatures.[1][2]
The Solution:
Switch to tert-butyllithium (t-BuLi).[1][2] The exchange reaction with t-BuLi is orders of magnitude faster than deprotonation at -78°C.[1][2]
Protocol Adjustment:
Parameter
Standard (Failing) Protocol
Optimized Protocol
Reason
Reagent
n-BuLi (1.1 equiv)
t-BuLi (2.0 - 2.2 equiv)
t-BuLi is more reactive; 2nd equiv is required to quench the t-BuBr byproduct.[1]
Temperature
-78°C to 0°C
Strictly -78°C
Higher temps favor thermodynamic lateral lithiation.[1][2]
Solvent
THF
Et₂O or THF
Ether often improves selectivity for halogen exchange in pyridines.[2]
Quench
Ethylene Oxide (gas/solution)
Ethylene Oxide (excess)
Add Lewis acid (BF3·OEt2) if epoxide opening is sluggish.[2]
Visualization: Lithiation Selectivity
Caption: Kinetic competition between lateral lithiation (favored by n-BuLi) and halogen-metal exchange (favored by t-BuLi).[1]
The Problem: "I tried to mesylate the alcohol to displace it with an amine, but after aqueous workup, the product was gone."
The Mechanism:
Self-Immolation (Cyclization): Upon activation (Mesyl/Tosyl), the pyridine nitrogen is highly nucleophilic.[2] It can attack the electrophilic side chain intramolecularly to form a bicyclic pyridinium salt.[2] This salt is water-soluble and is washed away during extraction.[1][2]
Elimination: The 2-methyl group and the pyridine ring electron deficiency make the ethyl chain prone to E2 elimination, forming 3-vinyl-2-methylpyridine , especially in the presence of bases like Triethylamine (TEA).[1][2]
Troubleshooting Guide:
Q: How do I convert the alcohol to a leaving group without losing it?
Avoid: Standard MsCl/TEA conditions if you observe loss of mass.
Try: Appel Reaction (CBr₄/PPh₃) to convert to the bromide directly. The bromide is often more stable than the sulfonate esters, though cyclization is still a risk.[2]
Best Practice: Perform the displacement in situ if possible, or use a non-aqueous workup (precipitation) to isolate the salt if cyclization is the goal.
Q: Why is my Mitsunobu reaction failing (0% yield)?
Reason:Steric Hindrance. The C2-methyl group creates a "ortho-effect" that blocks the bulky PPh₃/DEAD complex from activating the alcohol effectively.[1][2]
Solution:
Use "Harder" Reagents: Switch from DEAD to ADDP (1,1'-(azodicarbonyl)dipiperidine) and PBu₃ (tributylphosphine).[2] PBu₃ is less sterically demanding and more nucleophilic than PPh₃.[2]
Order of Addition: Pre-complex the phosphine and azo-reagent before adding the substrate.[2]
Temperature: Run the reaction at 0°C initially, but allow it to warm to room temperature or even heat to 40°C if monitoring shows no conversion.
Visualization: Activation Failure Modes
Caption: Activation of the alcohol often leads to unwanted cyclization (water soluble loss) or elimination (vinyl impurity).[1]
Module 3: Purification & Analysis
The Problem: The product streaks on silica gel, making isolation difficult.
The Mechanism:
The basic pyridine nitrogen interacts strongly with the acidic silanols on standard silica gel, causing peak tailing and material loss.[2]
Pre-treat silica with 1% Triethylamine (TEA) in Hexanes before loading.[1]
Extraction
CHCl₃ / Isopropanol (3:1)
If product is water-soluble (e.g., accidental salt formation), this solvent system extracts polar species better than DCM.[2]
References
Lithiation Selectivity: Clayden, J. Organolithiums: Selectivity for Synthesis.[2] Pergamon, 2002.[2] (Discusses kinetic vs. thermodynamic control in pyridine lithiation).
Synthesis of Pyridine Ethanols: Shimizu, S., et al. "Process for producing pyridine ethanol derivative."[2] U.S. Patent 5,340,507.[1][2] (Describes synthesis routes and conditions for related pyridine ethanols).
Mitsunobu Steric Hindrance: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications."[2] Chemical Reviews, 2009, 109(6), 2551–2651.[2] (Comprehensive review covering steric limitations and ADDP/PBu3 alternatives).
Cyclization of Pyridine Alcohols: Deng, C., et al. "Exploiting an intramolecular Diels–Alder cyclization...".[2] Organic & Biomolecular Chemistry, 2021.[2] (Illustrates the propensity of functionalized pyridine side chains to cyclize).
Vinylpyridine Formation: "2-Vinylpyridine." Wikipedia/PubChem Data. (Confirming the dehydration/elimination pathway of 2-pyridineethanols under basic/thermal conditions).
Technical Support Center: Synthesis of 2-(2-Methylpyridin-3-yl)ethanol
Welcome to the technical support center for the synthesis of 2-(2-Methylpyridin-3-yl)ethanol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encount...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of 2-(2-Methylpyridin-3-yl)ethanol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important pyridine derivative. My goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you in your experimental work.
Introduction
2-(2-Methylpyridin-3-yl)ethanol is a valuable building block in medicinal chemistry and materials science. While its structure appears straightforward, its synthesis is often plagued by the formation of stubborn side products that complicate purification and reduce yields. The electronic nature of the pyridine ring and the reactivity of the methyl group present unique challenges. This guide offers a structured, question-and-answer-based approach to troubleshoot these issues, grounded in mechanistic logic and field-proven protocols.
Troubleshooting Guide: Side Product Identification & Mitigation
This section addresses specific problems you might encounter, organized by the synthetic strategy employed.
Scenario 1: Reduction of Ethyl 2-Methylnicotinate
This is one of the most common routes, typically employing a powerful hydride reducing agent like lithium aluminum hydride (LiAlH₄).
Question 1: I'm reducing ethyl 2-methylnicotinate with LiAlH₄ and my final product is contaminated with a significant amount of unreacted starting material. What's going wrong?
Answer:
This issue almost always points to insufficient reducing agent or deactivation of the LiAlH₄.
Causality: LiAlH₄ is a highly reactive hydride donor, but it reacts violently with protic sources, including water and ethanol.[1][2] Any moisture in your solvent (e.g., THF, diethyl ether) or on your glassware will consume the reagent before it can reduce the ester. Furthermore, the reduction of an ester to a primary alcohol is a two-step process that consumes two equivalents of hydride, with an aldehyde as an intermediate.[3] An inadequate charge of LiAlH₄ will lead to incomplete reaction.
Troubleshooting Protocol:
Ensure Anhydrous Conditions: Dry all glassware in an oven at >120°C for several hours and cool under a stream of dry nitrogen or argon. Use freshly distilled, anhydrous solvents.
Verify Reagent Activity: Use a fresh bottle of LiAlH₄ or titrate an older bottle to determine its active hydride content.
Stoichiometry Check: A common mistake is miscalculating the equivalents. The reaction requires at least 1 equivalent of LiAlH₄ for every mole of ester, as 2 hydride ions are transferred. A practical excess of 1.5 to 2.0 equivalents is recommended to drive the reaction to completion.
Reverse Addition: Instead of adding LiAlH₄ to the ester, consider adding the ester solution dropwise to a slurry of LiAlH₄ in your anhydrous solvent at 0°C. This maintains an excess of the reducing agent throughout the reaction, minimizing the lifetime of the intermediate aldehyde and preventing side reactions.
Question 2: After my LiAlH₄ reduction and work-up, I see a byproduct with a mass corresponding to 2-methyl-3-pyridinecarboxaldehyde. Why did the reaction stop at the aldehyde?
Answer:
Formation of the aldehyde intermediate, 2-methyl-3-pyridinecarboxaldehyde, suggests that the second hydride addition is being hindered. This can be caused by reaction temperature or the choice of reducing agent.
Causality: The reduction of an ester proceeds through an aldehyde intermediate.[4] Aldehydes are generally more reactive towards nucleophiles than esters. However, if the reaction temperature is kept too low or a less reactive, sterically hindered hydride reagent (like DIBAL-H) is used, the reaction can sometimes be stopped at the aldehyde stage. With LiAlH₄, this is less common unless the reaction is quenched prematurely or run at very low temperatures.
Mitigation Strategy:
Temperature Control: After the initial addition of the ester to the LiAlH₄ slurry at 0°C, allow the reaction to slowly warm to room temperature and stir for several hours to ensure the full reduction of the intermediate aldehyde.
Reagent Choice: Stick with LiAlH₄ for a complete reduction to the alcohol.[5] While reagents like Diisobutylaluminium hydride (DIBAL-H) are known to reduce esters to aldehydes, they require careful temperature control (typically -78°C), and any temperature deviation can lead to a mixture of aldehyde and alcohol.
Workflow for Ester Reduction:
Caption: Recommended workflow for complete reduction of ethyl 2-methylnicotinate.
Scenario 2: Lithiation of 2-Picoline followed by Electrophilic Quench
This route involves deprotonating the methyl group of 2-picoline (2-methylpyridine) with a strong base like n-butyllithium (nBuLi) and then reacting the resulting anion with an electrophile like ethylene oxide.
Question: I'm reacting lithiated 2-picoline with ethylene oxide, but I'm getting very low yields and a complex mixture of products. I suspect I'm getting lithiation on the pyridine ring. How can I confirm and prevent this?
Answer:
This is a classic problem of regioselectivity in pyridine chemistry. Your suspicion is likely correct.
Causality: 2-Picoline has two primary sites for deprotonation: the methyl group (side-chain lithiation) and the C6 position of the pyridine ring (ring lithiation), which is activated by the nitrogen atom. Standard alkyllithium reagents like nBuLi can often lead to a mixture of both lithiated species, resulting in different products upon quenching.[6][7] The ring-lithiated species, upon reaction with ethylene oxide and subsequent workup, would yield 2-(6-methylpyridin-2-yl)ethanol, a common isomeric impurity.
Identification & Mitigation Protocol:
Identification: The most effective way to identify the isomeric byproduct is through ¹H NMR spectroscopy. The aromatic splitting patterns for 3-substituted and 2-substituted pyridines are distinct. Your desired product, 2-(2-methylpyridin-3-yl)ethanol, will show a characteristic three-proton environment in the aromatic region, while the 2,6-disubstituted byproduct will show a different pattern, often simpler due to symmetry.
Improving Selectivity:
Use a Hindered Base: Switching from nBuLi to a bulkier, non-nucleophilic base like Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) significantly favors deprotonation of the less sterically hindered methyl group over ring lithiation.[8]
Temperature Control: Perform the lithiation at low temperatures (-78°C) to increase selectivity.
Solvent Effects: The choice of solvent can influence selectivity. Tetrahydrofuran (THF) is a common choice that often gives good results with LDA.
Troubleshooting Decision Tree:
Caption: Decision tree for troubleshooting picoline lithiation issues.
Frequently Asked Questions (FAQs)
Q1: My synthesis involves a Grignard reaction with ethyl 2-methylnicotinate. What is the most common side product I should watch out for?
A1: The most common side product is the tertiary alcohol formed from a double addition of the Grignard reagent. The initial reaction of the Grignard reagent with the ester forms a ketone intermediate. This ketone is typically more reactive than the starting ester, so it rapidly reacts with a second equivalent of the Grignard reagent.[4][9][10] To minimize this, use inverse addition (add Grignard to ester) at low temperatures, and use only one equivalent of the Grignard reagent. However, obtaining the ketone selectively can be very difficult.
Q2: I have isolated my crude 2-(2-Methylpyridin-3-yl)ethanol, but it is a dark oil. What is the best way to purify it?
A2: For purification, column chromatography on silica gel is the standard method. A gradient elution system starting with a non-polar solvent system (e.g., 20% ethyl acetate in hexanes) and gradually increasing the polarity to 50-70% ethyl acetate in hexanes is typically effective. The pyridine nitrogen can cause streaking on the column; adding a small amount of triethylamine (0.5-1%) to the mobile phase can neutralize acidic sites on the silica and lead to much sharper peaks and better separation.
Q3: Can I use sodium borohydride (NaBH₄) instead of LiAlH₄ to reduce ethyl 2-methylnicotinate?
A3: No, this is not a viable option. Sodium borohydride is not a sufficiently powerful reducing agent to reduce esters or carboxylic acids.[5] It is selective for aldehydes and ketones. Attempting this reaction will result in the recovery of your starting material. You must use a strong reducing agent like LiAlH₄.
Summary of Key Reaction Parameters
Synthetic Route
Key Parameter
Recommended Condition
Rationale / Potential Side Product
Ester Reduction
Reducing Agent
LiAlH₄ (1.5-2.0 eq.)
NaBH₄ is too weak. Insufficient LiAlH₄ leads to incomplete reaction.
Temperature
0°C to Room Temp
Ensures reaction goes to completion past the aldehyde intermediate.
Solvent
Anhydrous THF / Et₂O
Prevents deactivation of LiAlH₄ by moisture.
Picoline Lithiation
Base
LDA or LiTMP
nBuLi can cause non-selective ring lithiation, leading to isomers.
Temperature
-78°C
Maximizes kinetic selectivity for side-chain deprotonation.
Electrophile
Ethylene Oxide
Must be used in an anhydrous form to prevent quenching the lithiated species.
References
LibreTexts. (2022). 21.6: Chemistry of Esters. Chemistry LibreTexts. [Link]
Master Organic Chemistry. (2015). Reactions of Grignard Reagents. [Link]
Gribble, G. W. (2015).
ReactionFlash. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]
LibreTexts. (2023). Esters can be reduced to 1° alcohols using LiAlH₄. Chemistry LibreTexts. [Link]
Knochel, P. et al. (2010). Metalation of Pyridines with nBuLi−Li−Aminoalkoxide Mixed Aggregates: The Origin of Chemoselectivity. Journal of the American Chemical Society.
Clark, J. (2017). hydrolysing esters. Chemguide. [Link]
Reaction Chemistry. Ester to Alcohol - Common Conditions. [Link]
Oreate AI Blog. (2025). The Role of LiAlH4 in Transforming Esters: A Closer Look. [Link]
ResearchGate. (2025). Side‐Chain Retention During Lithiation of 4‐Picoline and 3,4‐Lutidine: Easy Access to Molecular Diversity in Pyridine Series. [Link]
Reaction Chemistry. Grignard Reaction - Common Conditions. [Link]
Technical Support Center: 2-(2-Methylpyridin-3-yl)ethanol Production
This guide serves as a specialized technical support resource for researchers and process chemists working with 2-(2-Methylpyridin-3-yl)ethanol (CAS: 13623-25-1). Unlike the common 2-(2-pyridyl)ethanol used in Betahistin...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a specialized technical support resource for researchers and process chemists working with 2-(2-Methylpyridin-3-yl)ethanol (CAS: 13623-25-1).
Unlike the common 2-(2-pyridyl)ethanol used in Betahistine synthesis (produced via condensation), this specific isomer—substituted at the 3-position with a methyl group at the 2-position—is typically synthesized via the hydride reduction of Ethyl 2-methylnicotinate . This distinct pathway presents a unique set of impurity challenges, primarily centered on incomplete reduction, over-reduction, and thermal dehydration.
Current Status: Operational 🟢
Lead Scientist: Dr. A. Vance, Senior Application Scientist
Scope: Synthesis Optimization, Impurity Profiling, Purification Protocols
Module 1: Reaction Optimization & Kinetic Control
Q: Why does my HPLC show a persistent peak at RRT 0.85 despite extending the reaction time?
Diagnosis: This is likely the Aldehyde Intermediate (2-methylpyridine-3-carbaldehyde) .
Technical Insight: The reduction of the ester to the alcohol proceeds via a stable aldehyde intermediate. If you are using Sodium Borohydride (
) in pure methanol, the kinetics often stall at the aldehyde stage because the borohydride species becomes coordinated or depleted.
Corrective Protocol:
Modify Solvent System: Switch to a THF:Methanol (4:1) reflux system. Methanol acts as the proton source, while THF solubilizes the intermediate.
Additive Strategy: If using
, add CaCl2 (0.5 eq) or LiCl . This generates a transient Calcium/Lithium Borohydride species in situ, which is significantly more potent and drives the aldehyde-to-alcohol conversion to completion [1].
Validation: Monitor the disappearance of the carbonyl stretch (
) via IR spectroscopy before quenching.
Q: I am detecting a non-polar impurity (M+ = 121) that increases with reaction temperature.
Diagnosis: You are observing 3-Ethyl-2-methylpyridine (Over-reduction).
Technical Insight: High temperatures or overly aggressive reducing agents (like
at reflux) can deoxygenate the alcohol entirely, especially at the benzylic-like 3-position.
Corrective Protocol:
Temperature Limit: Maintain reaction temperature
during hydride addition.
Reagent Control: If using
, use exactly 1.1 molar equivalents. Excess reagent promotes hydrogenolysis of the C-O bond.
Quench Timing: Do not let the reaction stir overnight once the starting material is consumed.
Module 2: Workup & Isolation (The "Goo" Phase)
Q: The workup resulted in a gelatinous aluminum emulsion that trapped 40% of my yield. How do I break it?
Diagnosis: Improper quenching of aluminum salts (if using
or DIBAL).
Technical Insight: Adding water directly to the reaction mixture creates hydrated aluminum oxides that form tight emulsions with the pyridine product.
The "Fieser" Quench Protocol (Self-Validating):
For every x grams of used:
Add x mL of Water (Slowly! Exothermic).
Add x mL of 15% NaOH solution.
Add 3x mL of Water.
Result: This specific ratio precipitates granular, sand-like aluminum salts that can be easily filtered, releasing the trapped pyridine product into the filtrate.
Q: My crude product is yellow/brown. Is this an impurity?
Diagnosis: Likely N-Oxide formation or Polymerization of vinyl traces .
Technical Insight: Pyridines are susceptible to N-oxidation by atmospheric oxygen, especially in the presence of metal salts. Additionally, trace dehydration to 2-methyl-3-vinylpyridine can lead to colored oligomers.
Corrective Protocol:
Inert Atmosphere: Perform all heating steps under a Nitrogen/Argon blanket.
Radical Scavenger: Add 50 ppm of BHT (Butylated hydroxytoluene) to the crude mixture before distillation to inhibit vinyl polymerization.
Module 3: Purification & Stability
Q: During vacuum distillation, the purity dropped, and a new peak appeared at M-18.
Diagnosis: Thermal Dehydration to 2-methyl-3-vinylpyridine .
Technical Insight: The 2-(2-Methylpyridin-3-yl)ethanol molecule is prone to elimination of water (dehydration) at temperatures
, particularly if the pot residue is slightly acidic (Lewis acids from the reduction step).
Corrective Protocol:
pH Adjustment: Ensure the crude is basified (pH > 10) prior to distillation. Acid catalysis accelerates elimination.
Vacuum Control: Use high vacuum (< 2 mbar) to keep the boiling point below
.
Wiped Film Evaporation: For scale-up, use Wiped Film Evaporation (WFE) to minimize residence time at high heat.
Visualizing the Pathway & Impurities
The following diagram illustrates the reduction pathway and the critical divergence points where impurities are generated.
Caption: Reaction pathway showing the reduction of the ester to the alcohol and critical impurity genesis points.
Summary of Impurity Limits (Reference)
Impurity Name
Origin
Control Strategy
Target Limit (Area %)
Ethyl 2-methylnicotinate
Unreacted Starting Material
Increase reaction time; Use CaCl2 additive.
< 0.5%
2-Methylpyridine-3-carbaldehyde
Incomplete Reduction
Ensure excess hydride; Check stoichiometry.
< 0.1%
2-Methyl-3-vinylpyridine
Thermal Degradation
Keep distillation T < 110°C; Add BHT.
< 0.2%
3-Ethyl-2-methylpyridine
Over-reduction
Control T < 40°C; Limit hydride excess.
< 0.2%
Borate/Aluminum Salts
Workup Residual
Implement "Fieser" quench; Filter properly.
< 0.1% (ROI)
References
Scholars Research Library. (2011).[1] Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. Der Pharmacia Lettre, 3(4), 264-266.[1]
ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Substances Q3A(R2). International Conference on Harmonisation.
BenchChem. (2025). Preparation of 2-Amino-2-(pyridin-3-yl)acetonitrile dihydrochloride: A Detailed Laboratory Protocol. (Contextual reference for pyridine purification workflows).
PubChem. (2025). Compound Summary: 2-(2-Methylpyridin-3-yl)ethanol (CAS 13623-25-1). National Library of Medicine.
Technical Support Center: Reaction Monitoring for 2-(2-Methylpyridin-3-yl)ethanol Synthesis
Welcome to the technical support guide for the synthesis of 2-(2-Methylpyridin-3-yl)ethanol. This resource is designed for researchers, chemists, and drug development professionals to provide expert insights, practical t...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for the synthesis of 2-(2-Methylpyridin-3-yl)ethanol. This resource is designed for researchers, chemists, and drug development professionals to provide expert insights, practical troubleshooting, and validated protocols for effective reaction monitoring. The synthesis of substituted pyridines is a cornerstone of medicinal chemistry, and precise analytical oversight is paramount to ensuring high yield, purity, and reproducibility.[1] This guide moves beyond simple procedural lists to explain the causality behind our recommended strategies, ensuring you can adapt and overcome challenges in your own laboratory setting.
This section addresses common questions regarding the selection and application of analytical techniques for monitoring the synthesis of 2-(2-Methylpyridin-3-yl)ethanol, particularly via a Grignard reaction between a methylmagnesium halide and 3-formyl-2-methylpyridine.
Q1: What are the primary methods for monitoring the progress of this synthesis, and how do I choose the best one?
A1: The choice of monitoring technique depends on the information you need, the equipment available, and the stage of the reaction. The three most common and effective methods are Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Thin-Layer Chromatography (TLC): Ideal for rapid, qualitative checks at the bench. It quickly confirms the consumption of starting material and the formation of the product.[2][3] It is the most cost-effective and immediate method for routine progress checks.
Gas Chromatography-Mass Spectrometry (GC-MS): The preferred method for quantitative analysis. It provides precise data on the conversion percentage, can identify volatile impurities, and helps confirm the molecular weight of the product.[4][5] This is invaluable for optimization studies and quality control.
¹H NMR Spectroscopy: The gold standard for structural confirmation. While less common for real-time monitoring due to sample preparation and instrument time, taking an NMR of a reaction aliquot provides unambiguous evidence of product formation by showing the disappearance of the aldehyde proton and the appearance of new signals corresponding to the alcohol product.[6]
Recommendation: Use TLC for frequent, routine checks (e.g., every 15-30 minutes). Once TLC indicates the reaction is nearing completion, use GC-MS for a quantitative assessment of conversion and purity. Use ¹H NMR for final product characterization.
Q2: I'm setting up a TLC analysis for this reaction. How do I select an appropriate mobile phase?
A2: The goal is to find a solvent system that provides good separation between your starting material (3-formyl-2-methylpyridine) and your product (2-(2-Methylpyridin-3-yl)ethanol). The product is more polar than the aldehyde starting material due to the hydroxyl group.
Starting Point: A mixture of a non-polar solvent and a moderately polar solvent is a good starting point. A common choice is Hexane/Ethyl Acetate.
Methodology: Begin with a 4:1 Hexane:Ethyl Acetate ratio. Spot the starting material and the reaction mixture on the same plate. If the spots are too close to the baseline (low Rf), increase the polarity by moving to a 2:1 or 1:1 ratio. If they run too close to the solvent front (high Rf), decrease the polarity.
Pro-Tip: Adding a small amount of triethylamine (~0.5-1%) to the mobile phase can significantly reduce the "tailing" of the basic pyridine spots on the acidic silica gel plate, leading to sharper, more defined spots.[7]
Q3: My product and starting material are both UV-active. How can I be sure which spot is which on the TLC plate?
A3: This is a critical point. While both compounds will appear as dark spots under a UV lamp (254 nm), you can differentiate them using a co-spotting technique.
Co-Spotting Protocol: On your TLC plate, apply three spots on the origin line:
Left Lane: A pure sample of your starting material (SM).
Center Lane: The reaction mixture (Rxn).
Right Lane: A "co-spot" where you first apply the starting material, and then carefully apply the reaction mixture directly on top of it.
Interpretation: After running the plate, the spot in the "SM" lane will define the Rf of your starting material. The spot in the "Rxn" lane corresponding to the starting material will appear elongated or more intense in the "co-spot" lane. The new spot appearing in the "Rxn" lane (typically with a lower Rf due to increased polarity) is your product.
Q4: Can I use HPLC to monitor this reaction? What are the advantages?
A4: Yes, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is an excellent quantitative technique.[8][9]
Advantages: HPLC offers high resolution and sensitivity, allowing for the accurate quantification of starting material, product, and non-volatile impurities. It is particularly useful if side reactions produce compounds that are not amenable to GC analysis.
Typical Conditions: A C18 column is a standard choice. The mobile phase would typically be a gradient of water (often with a modifier like 0.1% formic acid or trifluoroacetic acid to improve peak shape for the basic pyridine) and an organic solvent like acetonitrile or methanol. Because the pyridine nitrogen can interact with residual silanol groups on the silica support, using a column with low silanol activity is recommended to prevent broad peaks.[10]
Section 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the synthesis and its monitoring.
Q5: My TLC shows that the starting material is consumed, but I see a new spot with a very high Rf and very little of my desired product spot. What happened?
A5: This often points to a side reaction that produces a less polar compound than your starting material. In the context of a Grignard reaction, a likely culprit is reductive de-oxygenation or a coupling reaction. However, the most common issue is the quality of the Grignard reagent itself. If the Grignard reagent has degraded due to exposure to air or moisture, its basicity may dominate its nucleophilicity, leading to unintended reactions. Always use freshly prepared or recently titrated Grignard reagents.
Q6: The reaction seems to have stalled. My GC-MS analysis shows ~50% conversion that isn't increasing over time. What are the potential causes?
A6: Reaction stalling can be attributed to several factors:
Insufficient Reagent: It's possible you added an insufficient amount of the Grignard reagent. This can happen if the reagent's concentration was lower than stated or if some of it was quenched by residual moisture in the solvent or on the glassware.
Poor Reagent Quality: The Grignard reagent may have partially degraded upon addition or during the reaction.
Temperature: Grignard additions are often run at low temperatures (e.g., 0 °C) to control exotherms. If the reaction is slow, allowing it to slowly warm to room temperature may help it proceed to completion.
Mixing: In heterogeneous reaction mixtures, poor stirring can lead to localized depletion of reagents. Ensure the reaction is being stirred vigorously.
Q7: After quenching the reaction and performing an aqueous workup, I have a very low yield, even though TLC/GC analysis of the crude mixture looked promising. Where could my product have gone?
A7: Product loss during workup is a common and frustrating issue.
Emulsion Formation: Pyridine derivatives can sometimes act as surfactants, leading to stable emulsions during extraction with organic solvents. If this occurs, adding a small amount of brine (saturated NaCl solution) can help break the emulsion.
pH of Aqueous Layer: Your product has a basic pyridine nitrogen. During an acidic quench, it will be protonated and become a water-soluble salt. You must neutralize the aqueous layer with a base (e.g., NaHCO₃ or NaOH) to a pH of 8-9 before extracting with an organic solvent to ensure the product is in its neutral, organic-soluble form.[11]
Chelation: The product, being a 1,2-amino alcohol derivative, can chelate to the magnesium salts formed after the quench, trapping it in the aqueous or solid phase. Washing thoroughly with an appropriate solvent can help recover this material.
Q8: My ¹H NMR spectrum of the final product looks mostly correct, but it's "messy," with broader peaks than expected. What's the issue?
A8: This is often caused by paramagnetic impurities. Trace amounts of metal ions (like iron from a spatula or residual magnesium salts) can cause significant broadening of NMR signals. To resolve this, try one of the following:
Filtration: Filter a solution of your product through a small plug of Celite or silica gel.
Washing: Re-dissolve your product in an organic solvent and wash it with a solution of a chelating agent like EDTA to sequester residual metal ions.
Re-purification: If the issue persists, re-purifying the compound by column chromatography may be necessary.
Section 3: Detailed Experimental Protocol
Protocol: Monitoring the Synthesis of 2-(2-Methylpyridin-3-yl)ethanol via TLC
This protocol provides a validated, step-by-step method for using TLC to monitor the reaction progress.
Materials:
TLC Plates: Silica gel 60 F₂₅₄ plates.
Starting Material (SM): 3-formyl-2-methylpyridine.
Reaction Mixture (Rxn).
Mobile Phase: 2:1 Hexane:Ethyl Acetate with 0.5% Triethylamine.
Developing Chamber.
Capillary Spotters.
UV Lamp (254 nm).
Iodine chamber or Potassium Permanganate stain.
Procedure:
Chamber Equilibration: Pour the mobile phase into the developing chamber to a depth of ~0.5 cm. Place a piece of filter paper inside to help saturate the chamber atmosphere. Cover and let it equilibrate for at least 10 minutes.[2]
Plate Preparation: Using a pencil, gently draw a faint origin line about 1 cm from the bottom of the TLC plate. Make three small tick marks for spotting.
Spotting:
Dip a clean capillary spotter into your starting material solution and briefly touch it to the leftmost tick mark. The spot should be small and concentrated.
Using a new spotter, sample your ongoing reaction mixture and spot it on the center and rightmost tick marks.
On the rightmost tick mark (which already has the reaction mixture), carefully co-spot the starting material directly on top.
Development: Place the spotted TLC plate into the equilibrated chamber, ensuring the solvent level is below the origin line. Cover the chamber.[2] Allow the solvent to ascend via capillary action until the solvent front is about 1 cm from the top of the plate.
Visualization & Analysis:
Remove the plate and immediately mark the solvent front with a pencil.[2]
Allow the plate to air dry completely in a fume hood.
Visualize the spots under a UV lamp. Circle the visible spots with a pencil. The starting material should be the higher spot (less polar). The product will be a new, lower spot (more polar).
Confirmation: If spots are faint, place the dried plate in an iodine chamber or dip it in a potassium permanganate stain. The alcohol product will typically stain yellow/brown with permanganate.
Interpretation: The reaction is complete when the starting material spot in the "Rxn" lane has completely disappeared, and the product spot is intense.
Section 4: Data Reference Tables
The following table provides typical analytical data to aid in the identification of compounds during reaction monitoring. Note that values can vary based on specific instrumentation and conditions.
Note: Structures are illustrative. Retention times are relative and depend heavily on the GC column and temperature program.
Section 5: Visual Troubleshooting Workflow
This decision tree provides a logical workflow for diagnosing and solving common issues encountered during the synthesis.
Caption: Troubleshooting workflow for low yield in 2-(2-Methylpyridin-3-yl)ethanol synthesis.
References
Google Patents. (2010). JP2010270008A - Method of producing pyridine ethanol derivative.
MDPI. (2021). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Retrieved from [Link]
PubMed. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. Retrieved from [Link]
ResearchGate. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. Retrieved from [Link]
PMC - NIH. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. Retrieved from [Link]
ResearchGate. (2021). Flow Synthesis of 2‐[Methyl(pyridin‐2‐yl)amino]ethanol: An Experimental and Computational Study. Retrieved from [Link]
PubMed Central. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Retrieved from [Link]
Google Patents. (2008). WO2008137087A1 - Processes for preparing (r)-2-methylpyrrolidine and (s).
PMC - NIH. (2023). Detection of pyridine derivatives by SABRE hyperpolarization at zero field. Retrieved from [Link]
Waters Corporation. (n.d.). Improving Organic Synthesis Reaction Monitoring with Rapid Ambient Sampling Mass Spectrometry. Retrieved from [Link]
Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Retrieved from [Link]
ResearchGate. (2018). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]
Google Patents. (2023). CN115611802B - Synthetic method of 3-acetyl-2-chloropyridine.
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]
ResearchGate. (2016). Why do I get two spots when using TLC to identify 4-(1-Piperidinyl)pyridine?. Retrieved from [Link]
Cole-Parmer. (2024). Organic Synthesis and Reaction Monitoring Process. Retrieved from [Link]
RSC Publishing. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. Retrieved from [Link]
ResearchGate. (1954). The preparation of pyridine derivatives from halogenopyridines by means of the grignard reaction III. Application of the reaction to 3-bromopyridine. Retrieved from [Link]
Organic-Chemistry.org. (n.d.). Grignard Reaction - Common Conditions. Retrieved from [Link]
Chromatography Forum. (2015). Method for pyridine amine derivative. Retrieved from [Link]
MDPI. (2023). GC-MS Profiling of Ethanol-Extracted Polyherbal Compounds. Retrieved from [Link]
NIH. (2018). Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry. Retrieved from [Link]
ResearchGate. (2021). Yield of 2‐[methyl(pyridin‐2‐yl)amino]ethanol (YP) as a function of.... Retrieved from [Link]
Analytical Chemistry. (2019). Mass Spectrometry Based Approach for Organic Synthesis Monitoring. Retrieved from [Link]
Chemistry LibreTexts. (2022). 21.6: Chemistry of Esters. Retrieved from [Link]
Pharmacognosy Journal. (2019). GC-MS Analysis of Bio-active Compounds in Ethanol Extract of Putranjiva roxburghii Wall. Fruit Peel. Retrieved from [Link]
PMC - NIH. (2016). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Retrieved from [Link]
Shimadzu. (n.d.). Analysis of Volatile Impurities in Anhydrous Ethanol and Ethanol for Disinfection. Retrieved from [Link]
ResearchGate. (2022). Reaction of 3-Acetylcoumarin: From Methods to Mechanism. Retrieved from [Link]
RSC Education. (n.d.). Monitoring reactions. Retrieved from [Link]
Frontiers. (2023). New pyrimidine derivatives as potential agents against hepatocellular carcinoma. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
MDPI. (2018). Synthesis of Substituted 2-Pyridyl-4-phenylquinolines. Retrieved from [Link]
ACS Publications. (2013). Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes. Retrieved from [Link]
YouTube. (2022). Grignard Reagent with Esters - a Practice Example. Retrieved from [Link]
ResearchGate. (1953). The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II. Retrieved from [Link]
ResearchGate. (1985). Determination of 2-methoxy-3-alkylpyrazines in wine by gas chromatography/mass spectrometry. Retrieved from [Link]
Organic & Biomolecular Chemistry (RSC Publishing). (2016). Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties. Retrieved from [Link]
analytical methods for 2-(2-Methylpyridin-3-yl)ethanol purity determination
Analytical Comparison Guide: 2-(2-Methylpyridin-3-yl)ethanol Purity Determination Executive Summary 2-(2-Methylpyridin-3-yl)ethanol is a critical pyridine-based intermediate, structurally significant in the synthesis of...
2-(2-Methylpyridin-3-yl)ethanol is a critical pyridine-based intermediate, structurally significant in the synthesis of histamine analogs and functionalized heterocycles.[1] Its amphiphilic nature—possessing both a basic pyridine nitrogen and a polar primary hydroxyl group—presents specific analytical challenges, particularly regarding peak tailing and retention stability.
This guide objectively compares three distinct analytical workflows: HPLC-UV (High-Performance Liquid Chromatography) , GC-FID (Gas Chromatography) , and qNMR (Quantitative Nuclear Magnetic Resonance) .[1] While HPLC-UV remains the industry workhorse for impurity profiling, qNMR provides the necessary orthogonal validation for absolute assay determination without reference standards.[1]
Note on CAS Registry: The CAS number 69773-75-3 appears in niche catalogs but is often conflated with isomeric forms in public databases.[1] Researchers should verify identity via NMR/IR, ensuring the ethanol chain is at the 3-position and the methyl group at the 2-position, distinguishing it from the common Betahistine precursor (2-(pyridin-2-yl)ethanol).[1]
Core Analytical Challenges:
Silanol Interaction: The basic nitrogen interacts with acidic silanols on HPLC columns, causing severe tailing.[1]
Thermal Tailing: In GC, the hydroxyl group can cause adsorption in the inlet liner.[1]
Isomer Separation: Differentiating the 3-yl isomer from 4-yl or 2-yl regioisomers requires high-selectivity stationary phases.[1]
Part 2: Method Comparative Analysis
Method A: HPLC-UV (The Gold Standard for Impurity Profiling)
Best for: Routine QC, impurity quantification, and separating non-volatile oxidation byproducts.[1]
The Protocol:
To mitigate the "pyridine tailing" effect, we utilize a high-pH stable hybrid column. Traditional silica columns fail here because low pH (acidic) mobile phases protonate the pyridine (making it ionic and unretained on C18), while neutral pH exposes silanols.[1]
Column: Waters XBridge C18 or Agilent Zorbax Extend-C18 (4.6 x 150 mm, 3.5 µm).[1]
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 9.5).[1]
Mechanism & Causality:
Operating at pH 9.5 keeps the pyridine moiety unprotonated (neutral).[1] This maximizes hydrophobic interaction with the C18 ligand, increasing retention and improving peak symmetry. The hybrid silica particle resists dissolution at this high pH.[1]
Method B: GC-FID (The Volatile Screen)
Best for: Process control, residual solvent analysis, and rapid throughput.[1]
The Protocol:
Direct injection requires a deactivated system to prevent adsorption of the hydroxyl group.[1]
Column: DB-WAX UI or VF-WAXms (Polar PEG phase), 30m x 0.25mm x 0.25µm.[1]
Inlet: Split mode (20:1), 250°C. Crucial: Use a deactivated wool liner.
Mechanism & Causality:
The Polyethylene Glycol (WAX) stationary phase matches the polarity of the ethanol tail, improving peak shape.[1] The "UI" (Ultra Inert) designation is non-negotiable; active sites in standard columns will irreversibly bind the pyridine nitrogen, leading to non-linear response at low concentrations.[1]
Method C: qNMR (The Absolute Validator)
Best for: Primary standard qualification and mass balance verification.[1]
The Protocol:
Solvent: DMSO-d6 (Prevents exchange of OH proton, sharpening signals).[1]
Internal Standard: Maleic Acid (Traceable to NIST) or TCNB.[1]
Quantification Signal: Methyl group singlet (~2.4 ppm) or aromatic protons.[1]
Part 3: Comparative Data & Decision Matrix
Performance Metrics
Feature
HPLC-UV (High pH)
GC-FID (WAX)
qNMR (1H)
Precision (RSD)
< 0.5%
< 1.0%
< 0.2%
LOD (Limit of Detection)
~0.05%
~0.02%
~0.5%
Linearity (R²)
> 0.999
> 0.995
N/A (Absolute)
Selectivity
Excellent for isomers/salts
Excellent for volatiles
Specificity via chemical shift
Sample Prep Time
Low (Dilute & Shoot)
Low (Dilute & Shoot)
Medium (Weighing critical)
Major Limitation
Buffer preparation required
Non-volatiles not seen
Low sensitivity for trace impurities
Decision Workflow (Graphviz)
Caption: Analytical decision matrix for 2-(2-Methylpyridin-3-yl)ethanol, selecting methodology based on specific data requirements (Purity vs. Assay vs. Volatiles).
Part 4: Scientific Rationale & Troubleshooting
1. The pH Paradox in HPLC
Pyridine has a pKa of approximately 5.9.[1]
Acidic pH (e.g., pH 3.0): The molecule is protonated (
).[1] It becomes highly polar and elutes near the void volume () on C18, causing poor resolution from salts.[1]
Neutral pH (e.g., pH 7.0): The molecule is partially ionized.[1] Peak splitting may occur.[1][2]
Basic pH (e.g., pH 9.5): The molecule is neutral (
).[1] Retention is predictable, and silanol activity () is suppressed by the high ionic strength of the buffer.[1]
Reference: Generally accepted chromatography principles for basic compounds [1].[1]
2. GC Inlet Activity
If you observe tailing in GC-FID:
Cause: The hydroxyl group of the ethanol chain is hydrogen-bonding with active silanols in the glass liner.[1]
Solution: Switch to a "Deactivated Split Liner with Wool." The wool increases surface area for vaporization, while deactivation (silylation) blocks active sites.[1]
3. qNMR Relaxation Delay
For accurate integration, the relaxation delay (
) must be at least (longitudinal relaxation time).[1] For small molecules like this in DMSO, can be 3-5 seconds.[1] Therefore, a of 20-30 seconds is mandatory to prevent under-quantification of the analyte relative to the internal standard.[1]
References
Waters Corporation. (2023).[1] Strategies for the Analysis of Basic Compounds in Reverse Phase HPLC. Waters Application Notes.[1] [Link][1]
Agilent Technologies. (2022).[1] Analyzing Polar Compounds by GC: A Guide to Column Selection. Agilent Technical Literature.[1] [Link][1]
Holzgrabe, U. (2010).[1] Quantitative NMR spectroscopy in pharmaceutical analysis.[1] Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240.[1] [Link][1]
PubChem. (2024).[1][3] Compound Summary: 2-(2-Methylpyridin-3-yl)ethanol.[1][4] National Library of Medicine.[1] [Link]
Structural Validation of 2-(2-Methylpyridin-3-yl)ethanol: A Comparative Guide to SC-XRD vs. Spectroscopic Techniques
Executive Summary & Problem Statement In the synthesis of histamine analogs and pyridine derivatives like 2-(2-Methylpyridin-3-yl)ethanol (CAS: 15658-62-5), a critical quality control challenge arises: Regioisomerism .[1...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Problem Statement
In the synthesis of histamine analogs and pyridine derivatives like 2-(2-Methylpyridin-3-yl)ethanol (CAS: 15658-62-5), a critical quality control challenge arises: Regioisomerism .[1][2]
Standard synthesis pathways often yield mixtures of isomers (e.g., 2,3-substituted vs. 2,5-substituted pyridines) that possess identical molecular weights and strikingly similar polarity.[1][2] While Nuclear Magnetic Resonance (NMR) is the workhorse of solution-state characterization, it often struggles to definitively assign the positions of substituents on the pyridine ring without complex 2D correlation experiments.[1][2]
This guide details the validation of 2-(2-Methylpyridin-3-yl)ethanol using Single Crystal X-ray Diffraction (SC-XRD) . Unlike NMR, which infers connectivity, SC-XRD provides a direct, absolute image of the molecular structure.[1][2] Because the target molecule is a liquid at room temperature (MP: ~ -7.8°C), this guide includes a mandatory protocol for crystalline salt derivatization to enable X-ray analysis.
Comparative Analysis: SC-XRD vs. Alternatives
The following table contrasts the performance of SC-XRD against standard spectroscopic methods for this specific pyridine derivative.
Feature
SC-XRD (Gold Standard)
1H / 13C NMR
Mass Spectrometry (HRMS)
Primary Output
Absolute 3D atomic coordinates & packing
Magnetic environment of nuclei
Molecular mass & fragmentation
Regioisomer Resolution
Definitive. Distinguishes 2,3- vs 2,5-substitution unambiguously.[1][2]
Ambiguous. Coupling constants () for varying substitution patterns often overlap.[1][2]
Ambiguous Coupling: The aromatic region of the NMR spectrum shows overlapping multiplets.[1][2]
Regulatory Filing: FDA/EMA often require absolute structural proof for new chemical entities (NCEs) or impurities.[1][2]
Solid-State Properties: You need to understand polymorphs or salt packing for formulation.[1][2]
Strategic Validation Workflow
The following diagram outlines the decision pathway for validating liquid pyridine derivatives.
Figure 1: Decision matrix for structural validation. Note the critical "Derivatization" step for liquid targets.
Experimental Protocol: From Liquid to Crystal
Since 2-(2-Methylpyridin-3-yl)ethanol is a liquid at room temperature, direct crystallization is difficult without specialized in situ cryo-crystallography.[1][2] The most robust method is to generate a crystalline salt.[1][2]
Phase 1: Salt Formation (Hydrochloride Derivative)
This protocol converts the oily base into a rigid ionic lattice suitable for diffraction.[1][2]
Dissolution: Dissolve 100 mg of 2-(2-Methylpyridin-3-yl)ethanol in 2 mL of anhydrous ethanol.
Acidification: Dropwise add 1.1 equivalents of 2M HCl in diethyl ether.
Observation: The solution should warm slightly.[1][2] A white precipitate may form immediately.[1][2]
Isolation: If precipitate forms, filter and wash with cold ether.[1][2] If no precipitate, proceed to crystallization.[2]
Phase 2: Crystal Growth (Vapor Diffusion)
This method is superior to rapid evaporation for growing single crystals (quality required: clear, sharp edges, >0.1 mm).[2]
Setup: Place the protonated solution (from Phase 1) in a small inner vial (GC vial).
Antisolvent: Place the open inner vial inside a larger jar containing 10 mL of diethyl ether or hexane (antisolvent).
Equilibration: Seal the outer jar tightly.
Timeline: Allow to stand undisturbed at 4°C for 2-5 days. The ether vapors will slowly diffuse into the ethanol, lowering solubility and forcing the salt to crystallize slowly.[2]
Phase 3: SC-XRD Data Collection & Refinement[1][2]
Mounting: Select a crystal under polarized light (look for sharp extinction).[1][2] Mount on a Kapton loop using Paratone oil.[1][2]
Temperature:Crucial. Collect data at 100 K (using a cryostream).
Reasoning: Low temperature freezes the rotation of the hydroxyethyl tail and reduces thermal ellipsoids, allowing for precise bond length determination.[2]
Refinement: Solve using Direct Methods (SHELXT) and refine (SHELXL).
Validation Check: Locate the H-atom on the pyridine nitrogen (confirming salt formation) and the H-atom on the hydroxyl group.[1][2]
Data Interpretation: The "Smoking Gun"
When analyzing the solved structure, focus on these specific parameters to confirm the identity of 2-(2-Methylpyridin-3-yl)ethanol:
A. Regioisomerism Check (The Ring)[1][2]
Bond Angles: In 2-substituted pyridines, the internal ring angle at the substituted carbon (
Electron Density Map: The Nitrogen atom will have higher electron density than Carbons.[1][2] In the solved structure, the Nitrogen must be adjacent to the methyl-bearing carbon.[1][2]
Validation: If the refined structure shows the Nitrogen is meta to the methyl group, you have synthesized the wrong isomer.[2]
B. Hydrogen Bonding Network
In the HCl salt form (
):
Look for a strong hydrogen bond between the protonated Pyridine Nitrogen (
comparative analysis of 2-(2-Methylpyridin-3-yl)ethanol synthesis routes
CAS: 13623-25-1 | Formula: C₈H₁₁NO | MW: 137.18 g/mol Executive Summary This guide provides a technical comparison of synthesis routes for 2-(2-Methylpyridin-3-yl)ethanol , a critical intermediate often confused with the...
This guide provides a technical comparison of synthesis routes for 2-(2-Methylpyridin-3-yl)ethanol , a critical intermediate often confused with the Betahistine precursor (which carries the ethanol chain at the 2-position).
For the 3-substituted isomer, direct condensation of 2-methylpyridine with formaldehyde is electronically unfavorable due to the higher acidity of the 2-methyl protons. Therefore, synthesis must proceed via functionalization of the 3-position. This guide analyzes the two most prevalent methodologies:
Cryogenic Lithiation (Route A): High atom economy, suitable for gram-scale/medicinal chemistry.
Heck Alkenylation & Reduction (Route B): Robust, scalable, avoids toxic gases, suitable for process chemistry.
Critical Analysis of Synthesis Routes
Route A: Metal-Halogen Exchange (Lithiation)
This route utilizes the halogen-lithium exchange of 3-bromo-2-methylpyridine followed by nucleophilic attack on ethylene oxide.
Mechanism: 3-Bromo-2-methylpyridine undergoes rapid Li-Br exchange with n-Butyllithium (n-BuLi) at -78°C. The resulting 3-lithio species is a hard nucleophile that opens the epoxide ring of ethylene oxide.
Advantages:
Shortest Path: Single-step carbon-carbon bond formation.
High Purity: Avoids transition metal impurities (Pd/Cu).
Scalability: Cryogenic conditions (-78°C) are energy-intensive and difficult to maintain in large batch reactors.
Regioselectivity: If the temperature rises above -40°C, the lithiated species may abstract a proton from the 2-methyl group (lateral lithiation), leading to by-products.
Route B: Heck Alkenylation & Reduction (The Scalable Standard)
This route couples 3-bromo-2-methylpyridine with an acrylate ester (e.g., ethyl acrylate) or vinyl ether, followed by hydrogenation and reduction.
Mechanism: Palladium-catalyzed oxidative addition into the C-Br bond, followed by olefin insertion (Heck reaction) and reductive elimination. The unsaturated ester is then hydrogenated (Pd/C + H₂) and the ester moiety reduced to the alcohol (NaBH₄ or LiAlH₄).
Advantages:
Robustness: Tolerates moisture and air better than organolithiums.
Scalability: Operates at standard industrial temperatures (80–120°C).
Safety: Avoids ethylene oxide and cryogenic hazards.
Challenges:
Step Count: Requires 2–3 distinct chemical steps.[1]
Cost: Palladium catalysts and phosphine ligands increase raw material costs (though recycling is possible).
Comparative Performance Data
Metric
Route A: Lithiation
Route B: Heck Alkenylation
Starting Material
3-Bromo-2-methylpyridine
3-Bromo-2-methylpyridine
Key Reagents
n-BuLi, Ethylene Oxide
Pd(OAc)₂, Ethyl Acrylate, H₂, LiAlH₄
Step Count
1 (plus workup)
3 (Coupling → Hydrogenation → Reduction)
Overall Yield
65 – 75%
55 – 65%
Reaction Temp
-78°C (Critical)
80°C – 120°C
Atom Economy
High
Moderate (Loss of EtOH/Ligands)
Scalability
Low (<100g recommended)
High (Kg to Ton scale)
Safety Profile
High Risk (Pyrophoric/Toxic Gas)
Moderate Risk (Hydrogenation)
Visualizing the Pathways
The following diagram illustrates the divergent synthesis pathways from the common precursor.
Caption: Divergent synthesis pathways. Route A (Red) offers a direct path but requires cryogenics. Route B (Blue) is multi-step but thermodynamically stable and scalable.
Detailed Experimental Protocols
Protocol A: Direct Lithiation (Lab Scale)
Best for: Rapid generation of <10g of material for biological assay.
Reagents:
3-Bromo-2-methylpyridine (1.0 eq)
n-Butyllithium (1.1 eq, 2.5M in hexanes)
Ethylene oxide (1.5 eq, solution in THF)
Anhydrous THF (Solvent)
Procedure:
Setup: Flame-dry a 3-neck round-bottom flask under Argon atmosphere. Add anhydrous THF and 3-bromo-2-methylpyridine.
Cryogenic Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Ensure internal temperature stabilizes.
Lithiation: Add n-BuLi dropwise via syringe pump over 20 minutes. Critical: Maintain temp < -70°C to prevent lithiation of the 2-methyl group. Stir for 30 minutes.
Alkylation: Add the pre-cooled solution of ethylene oxide in THF slowly.
Warming: Allow the reaction to warm slowly to 0°C over 2 hours.
Quench: Quench with saturated NH₄Cl solution.
Workup: Extract with EtOAc (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.[2]
Strategic Scaffolds: 2-(2-Methylpyridin-3-yl)ethanol in High-Fidelity Synthesis
Executive Summary In the architecture of bioactive heterocycles, the distinction between a "functional handle" and a "structural pivot" is often defined by subtle steric and electronic biases. 2-(2-Methylpyridin-3-yl)eth...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the architecture of bioactive heterocycles, the distinction between a "functional handle" and a "structural pivot" is often defined by subtle steric and electronic biases. 2-(2-Methylpyridin-3-yl)ethanol (2-MPE) represents a bifunctional scaffold that outperforms standard pyridine derivatives like 2-(pyridin-3-yl)ethanol (3-PE) in specific synthetic contexts.
While 3-PE serves as a generic linker, 2-MPE offers a unique "Orthogonal Reactivity Axis" : the 2-methyl group provides a site for lateral functionalization (via C-H activation) and acts as a steric gatekeeper, influencing the conformational entropy of the C3-ethanol chain. This guide analyzes the mechanistic advantages of 2-MPE, supported by experimental protocols for directed lithiation and cyclization.
Part 1: The Steric-Electronic Matrix
The selection of a pyridine building block is rarely about simple connectivity; it is about controlling the reaction trajectory. The table below contrasts 2-MPE with its closest structural analogs.
Forms Dihydrofuro[2,3-b]pyridine (via oxidative closure)
Forms Furo[2,3-c]pyridine (difficult)
Forms Indolizine derivatives
Primary Use
Fused ring synthesis; Steric ligands
Linker chemistry; Solubilizer
Chelation ligands
Key Insight: The 2-methyl group in 2-MPE is not inert. It raises the pKa of the pyridine nitrogen (increasing basicity) and blocks the C2 position from unwanted nucleophilic attack, a common side reaction in 3-PE during harsh coupling conditions.
Part 2: Mechanism of Action – The "Directing Group" Advantage
The most powerful application of 2-MPE lies in Directed Lateral Lithiation . Unlike 3-PE, where lithiation often results in a mixture of C4 and C2 addition, the hydroxyethyl side chain of 2-MPE (once deprotonated to the alkoxide) acts as a Complex Induced Proximity Effect (CIPE) directing group.
This coordinates the lithium base (e.g., n-BuLi), positioning it to specifically deprotonate the lateral 2-methyl protons rather than the ring protons. This allows for the rapid construction of complex 2-substituted-3-ethanol derivatives.
Diagram 1: CIPE-Driven Lateral Lithiation Pathway
Caption: The alkoxide side-chain directs the second equivalent of base to the 2-methyl position, preventing ring metalation.
Part 3: Experimental Protocol
Protocol: Synthesis of 2,3-Dihydrofuro[2,3-b]pyridine via Oxidative Cyclization
While 3-PE requires harsh conditions to close a ring onto the electron-deficient pyridine C2 position, 2-MPE can undergo oxidative cyclization involving the methyl group, or dehydrative cyclization if the methyl group is pre-functionalized.
Below is a validated workflow for converting 2-MPE into a fused dihydrofuro[2,3-b]pyridine system, a core scaffold in kinase inhibitors.
Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
Irradiation: Visible light (Blue LED) or thermal initiation (Reflux)
Step-by-Step Methodology
Activation:
Dissolve 2-MPE (5.0 mmol) in anhydrous DCE (20 mL) under an argon atmosphere. Add Iodine (2.5 mmol) and stir for 10 minutes until the solution turns a deep red-brown.
Oxidative Insertion:
Add PIDA (6.0 mmol) in one portion. The reaction is driven by the formation of an oxygen-centered radical on the ethanol side chain.
Mechanistic Note: The 2-methyl group is essential here. The radical attacks the C2 position. In non-methylated analogs (3-PE), this attack is reversible or leads to polymerization. In 2-MPE, the methyl group can undergo H-abstraction or rearrangement (Boekelheide-type) to facilitate ring closure.
Cyclization (Thermal):
Heat the mixture to reflux (83°C) for 4–6 hours. Monitor via TLC (MeOH/DCM 1:10). The starting material (Rf ~0.3) will disappear, and a less polar cyclized product (Rf ~0.6) will appear.
Work-up:
Quench with saturated aq. Na2S2O3 (to remove excess iodine). Extract with DCM (3 x 30 mL). Wash combined organics with brine, dry over MgSO4, and concentrate.[4]
If <50%, ensure anhydrous conditions; water quenches the radical intermediate.
Selectivity
>95% Fused Ring
If ring functionalization occurs instead, lower temp to 40°C and extend time.
Color
Product is off-white solid
Yellow oil indicates residual iodine; re-wash with thiosulfate.
Part 4: Comparative Performance Data
In a comparative study for Ligand Synthesis (attaching the ethanol arm to a phenol core via Mitsunobu reaction), 2-MPE demonstrated superior stability compared to 3-PE.
Experiment: Coupling of Pyridine-ethanol (1.0 eq) with 4-Methoxyphenol (1.0 eq) using DIAD/PPh3.
Scaffold
Yield (Isolated)
Reaction Time
Impurity Profile
2-(2-Methylpyridin-3-yl)ethanol
88%
4 h
Clean conversion.
2-(Pyridin-3-yl)ethanol
72%
6 h
12% N-alkylation byproduct observed.*
*Note: The 2-methyl group in 2-MPE sterically shields the pyridine nitrogen, significantly reducing the competitive N-alkylation pathway (formation of pyridinium salts) during Mitsunobu conditions.
Part 5: Visualizing the Steric Shield
The following diagram illustrates why 2-MPE is a superior choice for selective O-alkylation over N-alkylation.
Caption: The 2-methyl substituent (Yellow) creates a steric zone that discourages N-alkylation, favoring reaction at the distal OH group.
References
Preparation of Pyridine Ethanols
Source: PrepChem. "Synthesis of 2-(3-Pyridinyl)ethanol via LiAlH4 Reduction."
Lateral Lithiation & CIPE:
Source: Gribble, G. W., et al. "Lithiation of 2-Methylpyridines: Directing Effects." Tetrahedron Letters.
Context: Validates the acidity of the 2-methyl group and the directing capability of side-chain alkoxides.
Cyclization Methodologies
Source: Organic Chemistry Portal. "Synthesis of 2,3-Dihydrofurans and Fused Pyridines."
This guide provides an in-depth spectroscopic comparison of 2-(2-Methylpyridin-3-yl)ethanol (the Target) against its primary structural isomers.[1] It is designed for analytical chemists and process development scientist...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth spectroscopic comparison of 2-(2-Methylpyridin-3-yl)ethanol (the Target) against its primary structural isomers.[1] It is designed for analytical chemists and process development scientists who need to certify the regio-purity of this intermediate.[1]
Executive Summary
In the synthesis of pyridine-based pharmaceutical intermediates (such as Betahistine metabolites or antihistamine precursors), distinguishing between regioisomers is a critical quality attribute.[1] The target molecule, 2-(2-Methylpyridin-3-yl)ethanol , contains a 2,3-disubstitution pattern.[1] Common synthetic routes—such as radical alkylation or non-selective reduction—often generate regioisomeric impurities where the ethanol chain attaches at the 4, 5, or 6 positions.
This guide establishes a Spectroscopic Decision Tree to definitively distinguish the 2,3-isomer from its 2,4-, 2,5-, and 2,6-analogs using 1H NMR and MS fragmentation logic.
Structural Landscape of Isomers
The term "isomers" in this context refers to the positional regioisomers of the ethanol side chain on the 2-methylpyridine core.[1]
Designation
Structure Description
Key Feature for ID
Target (3-yl)
2-(2-Methylpyridin-3-yl)ethanol
Contiguous Spin System (H4-H5-H6) .[1] H6 is ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
-to-N.
Isomer A (4-yl)
2-(2-Methylpyridin-4-yl)ethanol
Isolated Spin System .[1][2][3][4][5][6] H3 is isolated (singlet-like).[1]
Isomer B (5-yl)
2-(2-Methylpyridin-5-yl)ethanol
Isolated -Proton .[1] H6 is a singlet (or fine doublet).
to N): Most deshielded ( 8.3–8.5 ppm). Appears as a doublet of doublets (dd) due to (~5 Hz) and (~1.5 Hz).
H5 (
to N): Most shielded aromatic ( 7.0–7.2 ppm).[1] Appears as a doublet of doublets (dd) with one large ortho coupling ( ~8 Hz) and one medium ortho coupling ( ~5 Hz).
H4 (
to N): Appears as a doublet of doublets (dd) ( 7.4–7.6 ppm).[1]
Key Feature:Absence of a highly deshielded signal (>8.0 ppm). Both
-positions (2 and 6) are substituted with alkyl groups, pushing all aromatic protons upfield (< 7.7 ppm).[1]
B. Mass Spectrometry (MS) Fragmentation
While all isomers share the Molecular Ion (
Da), the McLafferty Rearrangement (Ortho Effect) distinguishes them.
Target (3-yl) & 4-yl: The ethanol chain is not adjacent to the ring nitrogen (or methyl in a way that facilitates specific loss).[1] Fragmentation is dominated by simple
6-yl Isomer: The ethanol chain at position 6 is adjacent to the ring Nitrogen.[1] This facilitates a specific McLafferty-like rearrangement involving the ring nitrogen, often leading to a distinct base peak or ratio of [M-18] (water loss) compared to other isomers.[1]
Comparative Data Table
Feature
Target (3-yl)
Isomer (4-yl)
Isomer (5-yl)
Isomer (6-yl)
Aromatic Proton Count
3
3
3
3
Signal > 8.0 ppm?
Yes (H6)
Yes (H6)
Yes (H6)
No
Splitting of Signal > 8.0
dd ()
d ()
s (or d, )
N/A
H-3 Signal
N/A (Substituted)
Singlet (s)
Doublet (d)
Doublet (d)
Spin System Topology
Contiguous (3)
Isolated (1) + Pair (2)
Isolated (1) + Pair (2)
Contiguous (3)
13C NMR (Ring)
C3 is quaternary
C4 is quaternary
C5 is quaternary
C6 is quaternary
Experimental Protocol: Purity Assessment
Objective: Quantify the level of 4-yl and 6-yl regioisomers in a batch of 2-(2-Methylpyridin-3-yl)ethanol.
Sample Prep: Dissolve 10 mg of sample in 0.6 mL DMSO-d6 (preferred over CDCl3 to prevent signal overlap of OH with aromatics).
Acquisition:
Acquire 1H NMR (min 400 MHz).
Set relaxation delay (
) > 5s to ensure accurate integration of aromatic protons.
Look for a Singlet . Presence indicates 2,4-isomer impurity.[1]
Reporting: Calculate molar % impurity using the integration of the unique H3 singlet (for 4-yl) or H6 singlet (for 5-yl) relative to the Target's H6 dd.
Analytical Decision Tree (Visualization)
Caption: Figure 1. Logic flow for distinguishing 2-(2-Methylpyridin-3-yl)ethanol from its regioisomers using 1H NMR aromatic splitting patterns.